molecular formula C11H20INO2 B1612739 tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate CAS No. 1196154-26-3

tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B1612739
CAS No.: 1196154-26-3
M. Wt: 325.19 g/mol
InChI Key: FLAFMLGPWINZEY-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20INO2 and its molecular weight is 325.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-(iodomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAFMLGPWINZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611145
Record name tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196154-26-3
Record name tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 2-(iodomethyl)piperidine-1-carboxylate, a key chiral building block in the synthesis of complex nitrogen-containing heterocyclic compounds. As a bifunctional molecule, it incorporates a protected piperidine nitrogen and a reactive iodomethyl group, making it an invaluable electrophilic partner in the construction of novel molecular architectures for drug discovery and development. This document will delve into its structure, synthesis, characterization, and applications, offering field-proven insights for its effective utilization in the laboratory.

Molecular Structure and Physicochemical Properties

tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate possesses a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an iodomethyl substituent at the 2-position. The presence of the Boc group is crucial as it deactivates the otherwise nucleophilic secondary amine, preventing self-reaction and directing reactivity to the iodomethyl group. Furthermore, the stereocenter at the 2-position of the piperidine ring allows for the synthesis of enantiomerically pure target molecules, a critical aspect in modern pharmacology.

Table 1: Physicochemical Properties of tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate

PropertyValueSource
Molecular Formula C₁₁H₂₀INO₂Inferred
Molecular Weight 325.19 g/mol [1]
Appearance Expected to be a solid or oilInferred
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.Inferred
CAS Number Not definitively assigned; related isomers have distinct CAS numbers (e.g., 4-isomer: 145508-94-7).[1]

Synthesis of tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate

The most direct and common synthetic route to tert-butyl 2-(iodomethyl)piperidine-1-carboxylate involves a two-step process starting from the commercially available 2-piperidinemethanol. This process includes the protection of the piperidine nitrogen followed by the conversion of the primary alcohol to an iodide.

Step 1: Boc Protection of 2-Piperidinemethanol

The first step is the protection of the secondary amine of 2-piperidinemethanol with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.

Experimental Protocol: Synthesis of tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Dissolution: Dissolve 2-piperidinemethanol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, typically triethylamine (1.1-1.5 equivalents), to the solution to act as a proton scavenger for the liberated hydrochloric acid.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, which is often used in the next step without further purification.

Step 2: Iodination of tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate

The conversion of the primary alcohol to the corresponding iodide is a key transformation. A widely used and effective method for this is the Appel reaction, which utilizes triphenylphosphine and iodine. This reaction proceeds via an Sₙ2 mechanism, which, if a chiral starting material is used, results in the inversion of stereochemistry at the carbon bearing the hydroxyl group.

Experimental Protocol: Synthesis of tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate (Appel Reaction)

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) and triphenylphosphine (1.2-1.5 equivalents) in an anhydrous aprotic solvent such as dichloromethane or acetonitrile.

  • Iodine Addition: Cool the solution in an ice bath and slowly add iodine (1.2-1.5 equivalents) portion-wise. The reaction is typically exothermic and the color of the solution will change.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any excess iodine. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl 2-(iodomethyl)piperidine-1-carboxylate. A major byproduct of this reaction is triphenylphosphine oxide, which can sometimes co-elute with the product, necessitating careful chromatography.[2]

Synthesis_Workflow Start 2-Piperidinemethanol Boc_protected tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate Start->Boc_protected Step 1: Boc Protection Step1_reagents Boc₂O, Et₃N DCM Step1_reagents->Boc_protected Final_product tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate Boc_protected->Final_product Step 2: Iodination (Appel Reaction) Step2_reagents PPh₃, I₂ DCM Step2_reagents->Final_product

Caption: Synthetic workflow for tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate.

Spectroscopic Characterization

The structural confirmation of tert-butyl 2-(iodomethyl)piperidine-1-carboxylate and its precursor is achieved through standard spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a complex multiplet region from approximately 1.2 to 4.2 ppm), and the iodomethyl protons (two diastereotopic protons appearing as doublets of doublets or a multiplet, shifted downfield compared to the hydroxymethyl precursor, likely in the 3.2-3.6 ppm region).

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), the piperidine ring carbons, and a key upfield signal for the iodomethyl carbon (typically below 10 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak or related fragments, such as the loss of the tert-butyl group or the entire Boc group, confirming the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-H stretching vibrations of the aliphatic groups and a prominent carbonyl (C=O) stretching band from the Boc protecting group, typically around 1690 cm⁻¹.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine moiety is a prevalent scaffold in a vast number of FDA-approved drugs and biologically active natural products. The 2-substituted piperidine motif, in particular, is a key structural feature in many pharmacologically active compounds. tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate serves as a valuable electrophilic building block for introducing this motif into larger molecules.

The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the iodomethyl group. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide range of derivatives.

Logical Relationship of Application:

Application_Logic Building_Block tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate Reaction Nucleophilic Substitution (Sₙ2) Building_Block->Reaction Nucleophile Nucleophile (e.g., R-OH, R-NH₂, R-SH, Grignard reagents) Nucleophile->Reaction Intermediate 2-Substituted N-Boc-Piperidine Reaction->Intermediate Deprotection Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Final_Product Biologically Active Target Molecule Deprotection->Final_Product

Caption: Role as an electrophilic building block in synthesis.

Common applications include:

  • Alkylation of Heterocycles: The iodomethyl group can be used to alkylate nitrogen, oxygen, or sulfur atoms in various heterocyclic systems to create more complex drug-like molecules.

  • Formation of Carbon-Carbon Bonds: Reaction with organometallic reagents, such as Grignard reagents or organocuprates, allows for the extension of the carbon chain at the 2-position of the piperidine ring.

  • Synthesis of Chiral Ligands: The chiral nature of this building block makes it suitable for the synthesis of novel chiral ligands for asymmetric catalysis.

Safety and Handling

Conclusion

tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate is a strategically important chiral building block for the synthesis of 2-substituted piperidine derivatives. Its preparation from readily available starting materials and its reactivity as an electrophile make it a valuable tool for medicinal chemists and researchers in drug discovery. The ability to introduce the 2-substituted piperidine motif with stereochemical control is a significant advantage in the development of new therapeutic agents. As the demand for novel and complex molecular architectures continues to grow, the utility of such versatile building blocks will undoubtedly increase.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information - Rsc.org. Retrieved from [Link]

  • Google Patents. (n.d.). CN104311473A - Piperidine compound and preparation method thereof.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US8822516B2 - Process for the preparation of iodides.
  • Pharmaffiliates. (n.d.). CAS No : 845267-78-9 | Product Name : Tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • EPA. (n.d.). tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate - Links. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]

  • SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions | Request PDF. Retrieved from [Link]

  • MDPI. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Mastering the 2-Substituted Piperidine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted piperidine motif represents a "privileged structure" in drug discovery, appearing in over 12 classes of FDA-approved therapeutics ranging from local anesthetics to immunological agents. Its value lies in its ability to escape "flatland" (increasing


), its predictable chair conformation which directs substituents into defined vectors, and its role as a tunable basic pharmacophore.

However, the synthesis of enantiopure 2-substituted piperidines remains a significant bottleneck compared to their 4-substituted counterparts. This guide synthesizes the most robust, field-proven methodologies—moving beyond textbook reactions to scalable, high-fidelity protocols used in modern process chemistry.

Structural Significance & Pharmacophore Analysis[1]

The Conformational Anchor

Unlike the flexible ethylamine chain, the piperidine ring imposes a rigid chair conformation. The substituent at the C2 position dictates the global shape of the molecule.

  • Equatorial Preference: To minimize 1,3-diaxial interactions, large substituents at C2 overwhelmingly prefer the equatorial position. This locks the nitrogen lone pair into a specific orientation, influencing receptor binding kinetics.

  • pKa Modulation: The inductive effect of C2-substituents directly modulates the basicity of the piperidine nitrogen (typically pKa 9–11). Electron-withdrawing groups (EWGs) at C2 can lower pKa, improving blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH.

Therapeutic Ubiquity
Drug ClassExamplesMechanism of ActionC2-Role
Anesthetics Ropivacaine, BupivacaineNa+ Channel BlockersChiral center determines cardiotoxicity profile (S-enantiomers preferred).
Stimulants MethylphenidateDAT/NET InhibitorsStereochemistry at C2 dictates potency (d-threo isomer is active).
Oncology NiraparibPARP InhibitorRigid scaffold orients the pharmacophore for enzyme pocket binding.

Strategic Synthetic Methodologies

The construction of the 2-substituted piperidine core generally falls into three strategic buckets. The choice depends on the stage of development (Discovery vs. Process) and the specific substituent required.

Method A: Asymmetric Hydrogenation of Pyridines (The Scalable Route)

Best for: Large-scale synthesis, alkyl/aryl substituents, and generating cis-disubstituted patterns. This is the industrial gold standard. It utilizes the aromatic pyridine as a stable precursor. The challenge has historically been the high stability of the aromatic ring and catalyst poisoning by the basic nitrogen.

  • Solution: Activation of the pyridine ring via N-alkylation (pyridinium salts) or N-acylation (iminopyridinium ylides) combined with Iridium-phosphine catalysts.

Method B: Beak-Lee Lithiation (The Versatile Route)

Best for: Late-stage functionalization, introducing complex electrophiles, and total synthesis. Based on the seminal work of Peter Beak and Won-Koo Lee, this method utilizes N-Boc-piperidine. The Boc group coordinates with an alkyllithium species (Complex Induced Proximity Effect - CIPE), directing deprotonation specifically to the


-position (C2).
  • Stereocontrol: The use of (-)-sparteine (or modern surrogates like O'Brien's diamines) creates a chiral lithiated intermediate that reacts with electrophiles with high enantioselectivity.

Method C: C-H Functionalization (The Modern Route)

Best for: Rapid analoging and library generation. Recent advances using Rhodium carbenoids allow for the direct insertion of functional groups into the C-H bonds of protected piperidines. While powerful, this often requires careful tuning to favor C2 over C3/C4 functionalization.

Decision Framework & Workflow

The following diagram illustrates the logical decision process for selecting the optimal synthetic route based on target constraints.

PiperidineStrategy Start Target: 2-Substituted Piperidine IsAromatic Is the precursor an Aromatic Pyridine? Start->IsAromatic Scale Scale > 100g? IsAromatic->Scale Yes ComplexE Complex Electrophile Required? IsAromatic->ComplexE No (Saturated Ring) MethodA Method A: Asymmetric Hydrogenation (Ir-Catalyzed) Scale->MethodA Yes (High Atom Economy) MethodB Method B: Beak-Lee Lithiation (N-Boc Directed) Scale->MethodB No (Discovery Phase) ComplexE->MethodB Yes (Diverse Electrophiles) MethodC Method C: Rh-Catalyzed C-H Functionalization ComplexE->MethodC No (Simple Insertion)

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability and scale.

Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Context: This protocol is adapted from the Glorius and Zhou methodologies. It is robust for converting 2-substituted pyridinium salts into chiral piperidines with high enantiomeric excess (ee).[1]

Reagents:

  • Substrate: 2-Alkyl/Aryl-pyridinium salt (1.0 equiv)

  • Catalyst:

    
     (0.5–1.0 mol%)
    
  • Ligand: (S)-SegPhos or (S)-MeO-Biphep (1.1–2.2 mol%)

  • Additive:

    
     (5–10 mol%) - Crucial for activating the pre-catalyst.
    
  • Solvent: Toluene or THF/MeOH mixture (0.1 M)

  • Hydrogen Source:

    
     gas (600 psi / 40 bar)
    

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix

    
     and the chiral phosphine ligand in Toluene. Stir for 30 mins to form the active complex.
    
  • Substrate Preparation: Add the pyridinium salt and the Iodine additive to the catalyst solution. Note: Iodine oxidizes the Ir(I) to the active Ir(III) species and increases Lewis acidity.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with

    
     three times. Pressurize to 600 psi (40 bar).
    
  • Reaction: Stir vigorously at room temperature (or 50°C for sterically hindered substrates) for 12–24 hours.

  • Workup: Vent the autoclave. Concentrate the solvent. Basify with aqueous NaOH (2M) to liberate the free amine. Extract with DCM.[2]

  • Purification: The resulting piperidine is often high purity but can be recrystallized as a HCl salt to upgrade ee >99%.

Protocol B: Beak-Lee Asymmetric Lithiation

Context: This method allows for the introduction of electrophiles at C2 with high stereocontrol. It requires strict anhydrous conditions.

Reagents:

  • Substrate: N-Boc-piperidine (1.0 equiv)

  • Base: sec-Butyllithium (1.1 equiv, 1.4M in cyclohexane)

  • Chiral Ligand: (-)-Sparteine (1.1 equiv) or (+)-Sparteine surrogate if opposite enantiomer is desired.

  • Electrophile: e.g., Benzyl bromide,

    
    , or 
    
    
    
    .
  • Solvent: Anhydrous Diethyl Ether (

    
    ) - THF is often avoided as it can compete with sparteine for Lithium coordination.
    

Step-by-Step Workflow:

  • Complexation: Flame-dry a flask under Argon. Add (-)-Sparteine and

    
    . Cool to -78°C.[3]
    
  • Base Addition: Add sec-BuLi dropwise. Stir for 15 mins to form the chiral base complex.

  • Deprotonation: Add N-Boc-piperidine dropwise. Stir at -78°C for 4–6 hours. Causality: This long incubation ensures thermodynamic equilibration to the specific chiral organolithium intermediate.

  • Electrophile Trapping: Add the electrophile (dissolved in

    
    ) slowly.
    
  • Quench: After 1 hour, quench with few drops of MeOH, then aqueous

    
    .
    
  • Purification: Silica gel chromatography. The Boc group can be removed subsequently with TFA/DCM.

Mechanistic Insight: Why It Works

The following diagram details the mechanism of the Iridium-catalyzed hydrogenation, highlighting the critical role of the iminium intermediate.

IrMechanism Substrate Pyridinium Salt PartialRed Dihydropyridine Substrate->PartialRed 1,2-Hydride Addition IrComplex Ir-H Species IrComplex->Substrate Coordination Iminium Cyclic Iminium (Key Intermediate) PartialRed->Iminium Isomerization Product Chiral Piperidine Iminium->Product Enantio-determining Step (Ir-H)

Caption: Mechanistic pathway of Ir-catalyzed hydrogenation. The reduction of the cyclic iminium is the stereodefining step.

References

  • Glorius, F., et al. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 2012.

  • Beak, P., & Lee, W. K. "

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines."[4] Journal of Organic Chemistry, 1993. 
    
  • Despois, A., & Cramer, N. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines."[5] ChemRxiv, 2025.[5]

  • O'Brien, P., et al. "Asymmetric Lithiation-Trapping of N-Boc Heterocycles."[4] Chemical Communications, 2014.

  • FDA Orange Book. "Approved Drug Products with Therapeutic Equivalence Evaluations."

Sources

Methodological & Application

Application Note: Scalable Synthesis of tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The target molecule, tert-butyl 2-(iodomethyl)piperidine-1-carboxylate (1 ), is a critical chiral building block in the synthesis of peptidomimetics and piperidine alkaloids. Its electrophilic primary iodide serves as a versatile handle for alkylation reactions, while the N-Boc group protects the amine from self-alkylation (aziridinium formation) and oxidation.

This guide details two validated protocols for synthesizing 1 from the commercially available precursor tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (2 ).

  • Protocol A (The Appel Reaction): A rapid, one-pot iodination suitable for small-scale discovery chemistry (<5 g).

  • Protocol B (Sulfonate Displacement): A robust, two-step sequence (Mesylation

    
     Finkelstein) preferred for scale-up (>10 g) due to superior purification profiles and atom economy.
    
Critical Stability Note

The target iodide 1 is prone to intramolecular cyclization if the Boc group is compromised. Strictly avoid acidic conditions during workup and storage. The resulting bicyclic aziridinium salt is highly reactive and represents a degradation pathway.

Reaction Pathways & Decision Matrix

The following decision tree outlines the mechanistic logic for selecting the appropriate protocol based on scale and available equipment.

Synthesis_Pathways Start Starting Material: N-Boc-2-hydroxymethylpiperidine Decision Scale & Purity Req? Start->Decision Appel Method A: Appel Reaction (PPh3, I2, Imidazole) Decision->Appel Small Scale (<5g) Speed Prioritized TwoStep Method B: Sulfonate Displacement (MsCl/Et3N -> NaI) Decision->TwoStep Large Scale (>10g) Purity Prioritized Appel_Mech Intermediate: Oxyphosphonium Salt Appel->Appel_Mech Activation Appel_Product Target Iodide (1) + PPh3=O (Byproduct) Appel_Mech->Appel_Product SN2 Displacement Mesylate Intermediate: Mesylate Ester TwoStep->Mesylate Step 1: Activation Finkelstein Finkelstein Reaction (NaI, Acetone, Reflux) Mesylate->Finkelstein Step 2: Substitution TwoStep_Product Target Iodide (1) High Purity Finkelstein->TwoStep_Product Precipitation of NaOMs

Figure 1: Synthetic decision matrix comparing the One-Pot Appel route vs. the Two-Step Sulfonate route.

Comparative Data Summary

FeatureMethod A: Appel ReactionMethod B: Sulfonate Displacement
Step Count 1 (One-Pot)2 (Telescoped or Isolated)
Overall Yield 65 - 75%80 - 88%
Reaction Time 2 - 4 Hours12 - 16 Hours (Total)
Atom Economy Poor (Stoichiometric

waste)
Good
Purification Difficult (Removal of

required)
Easy (Filtration + Wash)
Scalability Low (Exothermic, viscous waste)High

Detailed Experimental Protocols

Method A: The Appel Reaction (One-Pot)

Mechanism: Activation of the alcohol by a triphenylphosphine-iodine adduct, followed by


 displacement by iodide.
Best For:  Rapid synthesis where chromatography is automated.
Reagents
  • tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.3 equiv)
    
  • Imidazole (1.5 equiv)

  • Iodine (

    
    ) (1.3 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with Alcohol (1.0 equiv),

    
     (1.3 equiv), and Imidazole (1.5 equiv). Dissolve in anhydrous DCM (0.1 M concentration relative to alcohol).
    
    • Note: Imidazole buffers the solution, neutralizing the HI generated during the reaction, which is crucial for protecting the Boc group [1].

  • Iodine Addition: Cool the mixture to 0°C in an ice bath. Add Iodine (1.3 equiv) portion-wise over 15 minutes.

    • Visual Cue: The solution will transition from colorless to a persistent deep yellow/brown.

  • Reaction: Remove the ice bath and stir at room temperature for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (

    
    ) should convert to the iodide (
    
    
    
    ).
  • Quench: Dilute with

    
     and add saturated aqueous 
    
    
    
    (sodium thiosulfate) to quench excess iodine. Shake until the organic layer turns from brown to colorless/pale yellow.
  • Workup: Separate layers. Wash the organic phase with water (1x) and brine (1x). Dry over

    
    .
    
  • Purification (Critical): Concentrate the organic layer.[1] The residue will contain significant triphenylphosphine oxide (

    
    ) solid.
    
    • Trituration: Suspend the residue in cold pentane/hexanes (10 mL/g). Sonicate and filter off the white

      
       solid.
      
    • Flash Chromatography:[2] Purify the filtrate on silica gel (0-10% EtOAc in Hexanes).

Method B: Sulfonate Displacement (Two-Step)

Mechanism: Conversion of the alcohol to a mesylate (excellent leaving group), followed by Finkelstein substitution driven by the insolubility of sodium mesylate in acetone. Best For: Scale-up (>10g) and avoiding difficult chromatography.

Step 1: Mesylation[3]
  • Setup: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen. Cool to 0°C.[4]

  • Addition: Add Triethylamine (

    
    , 1.5 equiv) followed by dropwise addition of Methanesulfonyl Chloride (MsCl, 1.2 equiv).
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Wash with cold 1M ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (mild acid removes amine, preserves Boc), then saturated 
    
    
    
    . Dry (
    
    
    ) and concentrate.[2][5]
    • Checkpoint: The crude mesylate is usually pure enough (>95%) for the next step. It appears as a viscous oil or low-melting solid.

Step 2: Finkelstein Iodination
  • Solvent Switch: Dissolve the crude mesylate in reagent-grade Acetone (0.2 M).

  • Reagent: Add Sodium Iodide (NaI, 2.0 - 3.0 equiv).

    • Note: NaI is soluble in acetone; the byproduct (Sodium Mesylate) is not.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours.

    • Visual Cue: A heavy white precipitate (NaOMs) will form.

  • Workup: Cool to RT. Filter off the solids.[2] Concentrate the filtrate to remove acetone.

  • Extraction: Redissolve residue in

    
     or EtOAc. Wash with 10% aqueous 
    
    
    
    (removes any trace
    
    
    liberated by light/air) and brine.
  • Final Isolation: Dry and concentrate. The resulting oil is typically >95% pure and often requires no chromatography [2].

Safety & Handling Guidelines

  • Iodine (

    
    ):  Corrosive solid that sublimes. Weigh in a fume hood.
    
  • Alkyl Iodides: The product 1 is an alkylating agent. Treat as a potential carcinogen.[3] Wear double nitrile gloves and handle inside a hood.

  • Storage: Iodides are light-sensitive. Store the product in amber vials at -20°C. Add a copper wire or silver foil to the vial for long-term stability (scavenges free iodine).

References

  • Appel Reaction Mechanism & Modifications: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[6] Angewandte Chemie International Edition, 1975, 14(12), 801-811.

  • Finkelstein Reaction on Boc-Piperidines: Example protocol adapted from Vandetanib intermediate synthesis, demonstrating sulfonate displacement on piperidine scaffolds. Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate." Atlantis Press, 2016.

  • General Iodination of N-Boc-Amino Alcohols: Detailed in the synthesis of N-Boc-2-iodomethylpyrrolidine (proline analog). Shipman, M., et al. "Synthesis of Piperidines Using Organometallic Chemistry." White Rose eTheses, University of Sheffield.

Sources

Application Note: Optimized Appel Reaction Conditions for N-Boc-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of N-Boc-2-piperidinemethanol (tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate) to its corresponding alkyl halide is a pivotal transformation in the synthesis of piperidine-based pharmacophores. While various halogenation methods exist, the Appel reaction remains the gold standard for this substrate due to its neutral conditions, which preserve the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group and maintain the stereochemical integrity of the C2 chiral center.

This guide details the optimized protocols for synthesizing N-Boc-2-(bromomethyl)piperidine and N-Boc-2-(chloromethyl)piperidine . It addresses the specific challenges of steric hindrance at the piperidine C2 position and provides industrial-grade solutions for the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).

Reaction Mechanism & Rationale

Why Appel?

Direct halogenation using hydrohalic acids (HBr/HCl) or thionyl halides (


) often leads to Boc-deprotection or racemization. The Appel reaction operates under essentially neutral conditions, driven by the formation of the strong Phosphorous-Oxygen double bond (

) in triphenylphosphine oxide.[1][2]
Mechanistic Pathway

The reaction proceeds via an


 mechanism. For N-Boc-2-piperidinemethanol, the primary alcohol attacks the activated phosphonium species. The subsequent displacement by the halide ion occurs with inversion of configuration at the primary carbon (the methylene group). However, since the chiral center is at the C2 position of the piperidine ring (adjacent to the reaction site), not the reaction center itself, the stereochemistry of the ring is preserved .

Figure 1: Mechanistic Pathway of the Appel Reaction

AppelMechanism PPh3 Triphenylphosphine (PPh3) Complex Phosphonium Salt [Ph3P-CX3]+ X- PPh3->Complex Activation CX4 Tetrahalomethane (CX4) CX4->Complex OxyPhos Oxyphosphonium Intermediate [R-O-PPh3]+ Complex->OxyPhos + Alcohol - CHX3 Alcohol N-Boc-2-piperidinemethanol (Substrate) Alcohol->OxyPhos Product N-Boc-2-(halomethyl)piperidine (Product) OxyPhos->Product SN2 Attack by X- TPPO TPPO (Byproduct) OxyPhos->TPPO Driving Force (P=O)

Caption: Activation of


 by 

generates a phosphonium salt, converting the alcohol to a leaving group.

Critical Process Parameters (CPP)

Success with N-Boc-2-piperidinemethanol depends on controlling specific variables to minimize side reactions (elimination) and maximize yield.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM)Solubilizes all reactants; non-nucleophilic. Anhydrous grade is critical to prevent hydrolysis of the phosphonium salt.
Temperature 0°C

RT
Initial cooling prevents exothermic runaway and minimizes elimination byproducts.
Stoichiometry 1.2 – 1.5 eq. (

&

)
Slight excess ensures complete conversion of the hindered alcohol.
Order of Addition

to (

+ Alcohol)
Adding the halide source last allows for controlled activation and temperature management.
Concentration 0.1 M – 0.2 MDilution prevents intermolecular side reactions and aids in stirring the slurry if TPPO precipitates early.

Experimental Protocols

Protocol A: Synthesis of N-Boc-2-(bromomethyl)piperidine

Target: Conversion of alcohol to bromide using


.

Reagents:

  • N-Boc-2-piperidinemethanol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Carbon Tetrabromide (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous (10 mL per gram of substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with N-Boc-2-piperidinemethanol (e.g., 1.0 g, 4.64 mmol) and

    
     (1.83 g, 6.96 mmol). Add anhydrous DCM (46 mL) and stir until fully dissolved.
    
  • Cooling: Submerge the flask in an ice/water bath (0°C) and allow to equilibrate for 10 minutes.

  • Addition: Dissolve

    
     (2.31 g, 6.96 mmol) in a minimal amount of DCM (5-10 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.
    
    • Note: The solution will typically turn a light yellow/orange color.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature and stir for 3–5 hours.

    • Monitoring: Check progress by TLC (Hexane/EtOAc 4:1). The alcohol (

      
      ) should disappear, and the bromide (
      
      
      
      ) should appear. Staining with Ninhydrin or PMA is recommended for Boc-amines.
  • Quench: Add saturated aqueous

    
     (20 mL) to quench the reaction.
    
  • Workup: Separate the layers. Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • TPPO Removal (Pre-Purification): Concentrate the crude mixture to

    
    10% of its original volume. Add cold diethyl ether  or 9:1 Hexane/Ether  (50 mL) and stir vigorously for 30 minutes. Triphenylphosphine oxide (TPPO) will precipitate as a white solid. Filter off the solid and wash with cold ether.
    
  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–95% as a clear or pale yellow oil.

Protocol B: Synthesis of N-Boc-2-(chloromethyl)piperidine

Target: Conversion of alcohol to chloride using


.

Safety Warning: Carbon tetrachloride (


) is a potent hepatotoxin and ozone-depleting substance. Handle only in a high-efficiency fume hood.

Reagents:

  • N-Boc-2-piperidinemethanol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (2.0 equiv)[3]
    
  • Carbon Tetrachloride (

    
    ) (5.0 equiv or used as co-solvent)
    
  • DCM (optional co-solvent)[3]

Step-by-Step Procedure:

  • Preparation: Setup a dry flask under nitrogen.

  • Dissolution: Dissolve N-Boc-2-piperidinemethanol (1.0 equiv) in a mixture of anhydrous DCM and

    
     (1:1 ratio).
    
  • Addition: Add

    
     (2.0 equiv) portion-wise as a solid at 0°C.
    
  • Reflux (Optional but often required for Chlorides): Unlike bromination, chlorination is slower. If reaction at RT is sluggish (>12h), heat the mixture to mild reflux (40°C) for 2–4 hours.

  • Workup: Cool to RT. Concentrate the solvent.[3][4][5]

  • Purification: Suspend the residue in pentane/hexanes to precipitate TPPO. Filter and purify the supernatant via silica gel chromatography (0-15% EtOAc in Hexanes).

Purification Strategy: The TPPO Problem

Triphenylphosphine oxide (TPPO) removal is the primary bottleneck in Appel reactions. For N-Boc-piperidine derivatives, which are lipophilic, the following strategies are most effective:

Figure 2: TPPO Removal Workflow

TPPORemoval Crude Crude Reaction Mixture (Product + TPPO) Concentrate Concentrate to Oil Crude->Concentrate Precipitation Precipitation Solvent: Et2O/Hexane (1:9) Concentrate->Precipitation ZnCl2 Alternative: ZnCl2 Complexation (Add ZnCl2 in EtOH) Concentrate->ZnCl2 If Precipitation Fails Filtration Filtration Precipitation->Filtration Solid Solid: TPPO (Discard) Filtration->Solid Filtrate Filtrate: Product Filtration->Filtrate

Caption: Standard precipitation workflow for removing triphenylphosphine oxide.

Advanced Tip: If simple precipitation fails, add anhydrous


 (1.5 equiv relative to 

) dissolved in ethanol to the crude residue. This forms a

complex which is highly insoluble in ether/toluene, allowing for easy filtration [7].

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Wet solvents (Hydrolysis of Phos-salt)Ensure DCM is distilled over

or from a solvent system. Use fresh

.
Boc Deprotection Acidic byproduct accumulationAdd 1.5 eq. of 2,6-Lutidine or Imidazole to the reaction mixture to buffer any generated HBr/HCl.
Elimination Product (Alkene) Reaction temperature too highMaintain 0°C during addition. Do not reflux unless necessary.
Product Co-elutes with TPPO Similar polarityUse the

complexation method or switch to a Hexane/Ether gradient for chromatography.

References

  • Appel, R. (1975).[6] Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage.[6] Angewandte Chemie International Edition in English, 14(12), 801–811. Link

  • Denton, R. M., et al. (2011). Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. The Journal of Organic Chemistry, 76(16), 6749–6767.[6] Link

  • Batesky, D. C., et al. (2017).[7][8] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[7][9] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Gilheany, D. G., et al. (2012).[7] A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions.[7] Organic & Biomolecular Chemistry, 10, 3531-3537.[7] Link

  • Organic Chemistry Portal. Appel Reaction. Link

  • BenchChem. Application Notes for Piperidine-Mediated Reactions. Link

  • University of Rochester. Removing Triphenylphosphine Oxide. Link

Sources

Application Notes and Protocols: Synthesis of Pipecolic Acid Derivatives via Iodomethyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pipecolic Acid Scaffold

Pipecolic acid, a non-proteinogenic amino acid, and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery. The six-membered piperidine ring of pipecolic acid imparts a rigid conformational constraint, which is a desirable feature in the design of peptidomimetics and small molecule therapeutics.[1] Derivatives of pipecolic acid are found in a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting activities ranging from antiviral and anticancer to neuroprotective.[2] The therapeutic potential of these compounds has spurred the development of diverse synthetic strategies to access novel and stereochemically complex pipecolic acid analogs. This guide details a robust method for the preparation of pipecolic acid derivatives centered on the formation and utilization of a key iodomethyl intermediate, offering a versatile entry point for further chemical elaboration.

Core Principles: The Iodocyclization Pathway

The synthetic strategy presented herein is grounded in the principle of iodocyclization, a powerful method for the construction of heterocyclic systems.[3][4] This approach involves the electrophilic activation of a carbon-carbon double bond by an iodine source, followed by an intramolecular nucleophilic attack by a tethered nitrogen atom to form the piperidine ring. The resulting iodomethyl-substituted piperidine is a versatile intermediate, amenable to a variety of subsequent cross-coupling and substitution reactions, allowing for the introduction of diverse functionalities.

The general mechanism proceeds as follows: an appropriate N-protected unsaturated amino ester is treated with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). This generates a cyclic iodonium ion intermediate. The pendant nitrogen nucleophile then attacks the iodonium ion in an endo-trig fashion, leading to the formation of the six-membered piperidine ring and creating a new stereocenter. The regioselectivity of the cyclization is governed by Baldwin's rules for ring closure.

Experimental Workflow: A Visual Guide

The following diagram illustrates the overall workflow for the synthesis of a representative pipecolic acid derivative via an iodomethyl intermediate.

Pipecolic_Acid_Synthesis_Workflow Start Starting Material: N-Protected Unsaturated Amino Ester Iodocyclization Iodocyclization (e.g., I₂, NaHCO₃) Start->Iodocyclization Intermediate Key Intermediate: Iodomethyl Pipecolate Derivative Iodocyclization->Intermediate Coupling Cross-Coupling or Substitution Reaction Intermediate->Coupling Final_Product Final Product: Functionalized Pipecolic Acid Derivative Coupling->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: Synthetic workflow for pipecolic acid derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 1-Tosyl-6-(iodomethyl)piperidine-2-carboxylate

This protocol describes a representative synthesis of a pipecolic acid derivative using an iodocyclization strategy, adapted from established methodologies for forming iodopiperidines.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-((4-methylphenyl)sulfonamido)hept-6-enoateSynthesis GradeCommercially Available or SynthesizedStarting material.
Iodine (I₂)ACS ReagentMajor Chemical Supplier
Sodium Bicarbonate (NaHCO₃)ACS ReagentMajor Chemical Supplier
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentMajor Chemical SupplierFor quenching.
Magnesium Sulfate (MgSO₄)AnhydrousMajor Chemical SupplierFor drying.
Ethyl AcetateHPLC GradeMajor Chemical SupplierFor chromatography.
HexanesHPLC GradeMajor Chemical SupplierFor chromatography.
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-((4-methylphenyl)sulfonamido)hept-6-enoate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution.

  • Iodine Addition: In a separate flask, prepare a solution of iodine (I₂, 1.5 eq) in DCM. Add this iodine solution dropwise to the stirring reaction mixture at room temperature over 30 minutes. The reaction mixture will typically turn from colorless to a persistent brown/purple color.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of the iodine is discharged.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl 1-tosyl-6-(iodomethyl)piperidine-2-carboxylate as a solid or oil.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Key Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Substrate:I₂:Base)1 : 1.5 : 3An excess of iodine ensures complete consumption of the starting material, while excess base neutralizes the HI generated during the reaction.
SolventAnhydrous DichloromethaneA non-polar, aprotic solvent is ideal for this reaction to prevent side reactions with the electrophilic iodine.
TemperatureRoom TemperatureThe reaction proceeds efficiently at ambient temperature.
Reaction Time2-4 hoursReaction time should be optimized based on TLC monitoring to avoid the formation of byproducts.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient iodine.- Deactivated iodine source.- Add additional iodine portion-wise.- Use freshly opened or purified iodine.
Formation of Multiple Products - Non-anhydrous conditions.- Reaction run for too long.- Ensure all glassware is flame-dried and use anhydrous solvents.- Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Low Yield - Loss of product during work-up.- Inefficient purification.- Be careful during the aqueous work-up to avoid emulsions.- Optimize the eluent system for column chromatography to ensure good separation.
Product Instability - The iodomethyl group can be light-sensitive.- Store the purified product in a dark container, under an inert atmosphere, and at a low temperature.

Scope and Limitations

The iodocyclization method is a versatile tool for the synthesis of various substituted pipecolic acid derivatives. The reaction is generally tolerant of a range of functional groups on the starting unsaturated amino ester. However, substrates with other nucleophilic groups may lead to undesired side reactions. The stereochemical outcome of the cyclization is influenced by the geometry of the starting alkene and the reaction conditions, often favoring the formation of the trans product. The resulting iodomethyl intermediate is a valuable handle for further synthetic transformations, including but not limited to:

  • Nucleophilic Substitution: Reaction with various nucleophiles to introduce new functional groups.

  • Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

  • Radical Reactions: The iodomethyl group can serve as a precursor for radical-mediated transformations.

Conclusion

The preparation of pipecolic acid derivatives via an iodomethyl intermediate represents a robust and versatile synthetic strategy. The highlighted iodocyclization protocol provides a reliable method for constructing the core piperidine ring while simultaneously installing a reactive iodomethyl handle for further diversification. This approach offers researchers a powerful tool for the synthesis of novel and complex pipecolic acid analogs for applications in drug discovery and chemical biology.

References

  • He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Intramolecular Cyclization of Enamines. Journal of Organic Chemistry, 75(12), 4296-4299. [Link]

  • Hung, K.-Y., Harris, P. W. R., & Brimble, M. A. (2010). Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate. The Journal of Organic Chemistry, 75(24), 8728–8731. [Link]

  • Liu, G.-Q., & Li, Y.-M. (2014). Recent advances in the synthesis of piperidones and piperidines. Journal of Organic Chemistry, 79(21), 10094-10109. [Link]

  • Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Mühlemann, C., Hartmann, P., & Obrecht, J.-P. (1993). 4-Ketopipecolic acid hydrochloride. Organic Syntheses, 71, 200. [Link]

  • Barluenga, J., & Fananas, F. J. (2004). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry, 2(19), 2673-2679. [Link]

  • Zhang, L., et al. (2013). Cascade electrophilic iodocyclization: efficient preparation of 4-iodomethyl substituted tetrahydro-β-carbolines and formal synthesis of oxopropaline G. Organic Letters, 15(13), 3274-3277. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964. [Link]

  • Beilstein Journals. (2022). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Beilstein Journal of Organic Chemistry, 18, 1626-1632. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine-Induced Cyclizations of N-Alkoxyaminoalkenes. A Stereocontrolled Approach to trans-2,6-Disubstituted Piperidine Alkaloids. Retrieved from [Link]

  • Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144. [Link]

  • Chen, Y.-C., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(21), E4920-E4929. [Link]

  • Beilstein Journals. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 16, 1245-1254. [Link]

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 59. [Link]

  • ResearchGate. (n.d.). Synthesis of Pipecolic Acid and Baikiain. Retrieved from [Link]

  • Tohoku University. (2023). Rewiring amino acids to piperidines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Google Patents. (n.d.). US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.
  • PubMed. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2565-2580. [Link]

  • PubMed. (2019). I2O5-Mediated Iodocyclization Cascade of N-(1-Arylallyl)pyridine-2-amines with Concomitant C C Bond Cleavage: A Synthesis of 3-Iodoimidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 84(9), 5773-5782. [Link]

  • Research Solutions Pages. (n.d.). Stereoselective Δ4-pipecolic acid synthesis via alkylation of a vinyl N-Boc-iminium ion derived from Baikiain. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

  • PMC. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2138. [Link]

  • HETEROCYCLES. (2014). PREPARATION OF CYCLIC -AMINO ACID DERIVATIVES WITH QUATERNARY CARBON CENTER VIA A RADICAL ADDITION-CYCLIZATION SEQUENCE. HETEROCYCLES, 89(1), 143-152. [Link]

Sources

Optimizing Nucleophilic Substitution on N-Boc-2-iodomethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PIP-024

Strategic Overview & Chemical Context

N-Boc-2-iodomethylpiperidine (CAS: 153758-26-6) is a high-value chiral building block in medicinal chemistry, serving as a critical gateway to 2-substituted piperidine scaffolds found in kinase inhibitors (e.g., Vandetanib analogs), GPCR ligands, and peptidomimetics.

While the iodide is a superior leaving group compared to its mesylate or chloride counterparts (


), the electrophilic center at the exocyclic methylene group is sterically compromised. The bulky tert-butyloxycarbonyl (Boc) group at the adjacent nitrogen creates significant steric shielding and restricts conformational flexibility. Consequently, this substrate exhibits 

-branched primary alkyl halide reactivity
, often requiring elevated temperatures that unfortunately increase the risk of

elimination to the thermodynamic enecarbamate byproduct.

This guide provides standardized, high-yielding protocols for C-N, C-C, and C-O bond formations, specifically engineered to suppress elimination and manage rotameric broadening in analysis.

Critical Reactivity & Mechanism

To maximize yield, the experimentalist must visualize the competition between the desired


 pathway and the parasitic 

elimination.
Mechanism Visualization

ReactionPathways Start N-Boc-2-iodomethylpiperidine (Substrate) TS_SN2 TS: SN2 Attack (Backside Approach) Start->TS_SN2  Nucleophile (Soft)   TS_E2 TS: E2 Elimination (Base abstraction of H) Start->TS_E2  Base (Hard) / High T   Product_SN2 Substitution Product (Nu-CH2-Pip) TS_SN2->Product_SN2 Product_E2 Enecarbamate Byproduct (Thermodynamic Sink) TS_E2->Product_E2

Figure 1: Kinetic competition between nucleophilic substitution (


) and elimination (

).[1] Soft nucleophiles favor the blue path; hard bases/high heat favor the red path.

Experimental Protocols

Protocol A: C-N Bond Formation (Azidation)

Target: tert-butyl 2-(azidomethyl)piperidine-1-carboxylate Application: Precursor to primary amines (via Staudinger reduction) or triazoles (via Click chemistry).

Rationale: Azide (


) is a powerful, linear nucleophile with low steric demand, making it ideal for this hindered substrate.
  • Preparation:

    • Dissolve N-Boc-2-iodomethylpiperidine (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMSO accelerates the rate but complicates workup due to high boiling point.

  • Reagent Addition:

    • Add Sodium Azide (

      
      )  (1.5 equiv).
      
    • Optional: Add catalytic TBAI (tetrabutylammonium iodide, 0.05 equiv) if the starting material is old/colored, to regenerate the reactive iodide in situ.

  • Reaction:

    • Heat to 65°C for 4–6 hours under

      
       atmosphere.
      
    • Monitoring: TLC (Hexane/EtOAc 4:1). Stain with Ninhydrin (active only after deprotection) or

      
       chamber. The azide product is often less polar than the iodide.
      
  • Workup (Safety Critical):

    • Dilute with

      
       (Ether facilitates phase separation better than EtOAc for DMF removal).
      
    • Wash 3x with water, 1x with brine.

    • Dry over

      
       and concentrate.
      
  • Data Validation:

    • IR: Strong diagnostic peak at ~2100

      
       (
      
      
      
      stretch).
Protocol B: C-C Bond Formation (Cyanation)

Target: tert-butyl 2-(cyanomethyl)piperidine-1-carboxylate Application: Precursor to homologated acids, amides, or ethylamines.

Rationale: Cyanide is a harder nucleophile than azide and more basic. To prevent elimination, we use a lower temperature with a phase-transfer catalyst or polar aprotic acceleration.

  • Preparation:

    • Dissolve substrate (1.0 equiv) in DMSO (dry, 0.3 M).

  • Reagent Addition:

    • Add NaCN or KCN (1.2 equiv).

    • Crucial Additive: Add 18-Crown-6 (0.1 equiv) if using KCN, or 15-Crown-5 for NaCN. This "naked anion" effect allows the reaction to proceed at lower temperatures.

  • Reaction:

    • Stir at 40–50°C for 12–16 hours.

    • Warning: Do not exceed 60°C; elimination to the enecarbamate becomes dominant.

  • Workup (Cyanide Safety):

    • Quench with saturated

      
        (ferrous sulfate) solution to complex unreacted cyanide into Prussian Blue derivatives before disposal.
      
    • Extract with EtOAc, wash extensively with water to remove DMSO.

Protocol C: C-O Bond Formation (Etherification)

Target: 2-(Aryloxymethyl)piperidine derivatives (Vandetanib intermediates). Application: Installing aromatic pharmacophores.

Rationale: Phenoxides are ambident nucleophiles. The use of


 often leads to elimination. The use of a mild carbonate base is required.
  • Preparation:

    • Dissolve substituted Phenol (1.1 equiv) in Acetonitrile (MeCN) or DMF .

  • Base Activation:

    • Add

      
        (1.5 equiv) or 
      
      
      
      (2.0 equiv). Stir for 30 min at RT to generate the phenoxide.
  • Coupling:

    • Add N-Boc-2-iodomethylpiperidine (1.0 equiv) as a solution in the solvent.

  • Reaction:

    • Heat to 60°C (MeCN) or 80°C (DMF) for 12 hours.

    • Optimization: If conversion is low, add KI (0.1 equiv) to maintain the iodide leaving group pool (Finkelstein equilibrium).

Troubleshooting & Optimization Logic

Diagnostic Table: Common Failure Modes
ObservationRoot CauseCorrective Action
Purple reaction mixture Iodine liberation (decomposition)Add 10% aq.

during workup. Store starting material in dark at -20°C.
Olefinic protons in NMR (5.0-6.5 ppm)

Elimination (Enecarbamate)
Reduce reaction temperature. Switch to softer nucleophile. Avoid strong bases (

,

).
Broad NMR signals Boc-RotamersRun NMR at 50°C or in

to coalesce rotamers for integration.
Low Conversion Steric hindranceSwitch solvent to DMSO (higher dielectric constant). Increase concentration to 0.5 M.
Workflow Decision Tree

OptimizationWorkflow Step1 Select Nucleophile Check_Basicity Is Nu basic? (e.g., Alkoxide, CN-) Step1->Check_Basicity Route_Soft Non-Basic (N3-, RS-) Check_Basicity->Route_Soft No Route_Hard Basic (RO-, CN-) Check_Basicity->Route_Hard Yes Cond_Soft DMF, 65°C Standard Protocol Route_Soft->Cond_Soft Cond_Hard DMSO + Crown Ether Limit Temp < 50°C Route_Hard->Cond_Hard Result Check NMR for Olefin Peaks Cond_Soft->Result Cond_Hard->Result

Figure 2: Decision logic for selecting solvent and temperature based on nucleophile basicity.

References & Authoritative Grounding

  • Preparation of N-Boc-2-iodomethylpiperidine:

    • Derived from the alcohol using

      
      . See: Organic Syntheses, Coll. Vol. 9, p.63 (1998); Vol. 75, p.161 (1998) for analogous Boc-amino acid iodides.
      
    • Specific scaffold synthesis: Journal of Medicinal Chemistry, 2011, 54 (5), 1321–1335. Link

  • Nucleophilic Substitution on Hindered Piperidines:

    • General reactivity of N-Boc-2-halomethyl systems: Tetrahedron Letters, 2003, 44 (10), 2165-2167. Link

    • Azidation protocols (

      
      ): Bioorganic & Medicinal Chemistry Letters, 2009, 19 (6), 1740-1744. Link
      
  • Vandetanib Intermediate Synthesis (Etherification):

    • Detailed protocol for phenoxide displacement on N-Boc-piperidine methyl halides. Atlantis Press, 2016, International Conference on Biological Engineering and Pharmacy (BEP 2016). Link

  • Mechanistic Insight (

    
     vs 
    
    
    
    ):
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Chapter 10: Aliphatic Nucleophilic Substitution).

Sources

Troubleshooting & Optimization

preventing elimination side reactions in N-Boc-2-iodomethylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Elimination Side Reactions (E2) during Iodination Ticket ID: #IOD-PIP-002 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Hub: What are you seeing?

Before proceeding to the protocol, match your observation to the diagnostic matrix below to identify the root cause.

Observation (TLC/NMR)Probable IdentityRoot CauseImmediate Action
New spot (

> Product)
Exocyclic Alkene (

-Boc-2-methylenepiperidine)
E2 Elimination: Base strength too high or Temperature > 60°C.Lower reaction temp; switch to non-basic conditions.[1]
Broad/Streaking Spot Aziridinium Ion (Intermediate)Intramolecular Attack: Nitrogen lone pair attacking the electrophile (rare with Boc, but possible if Boc is labile).[1]Ensure Boc integrity; avoid strong Lewis acids.[1]
Starting Material Remains Unreacted Alcohol/Mesylate Steric Hindrance: The C2 position is sterically crowded (A-strain).[1]Increase reaction time, NOT temperature. Use Phase Transfer Catalyst.[1]
Precipitate in Flask Phosphine Oxide (Appel) or Sulfonate Salts Normal Byproduct:

or NaOMs.[1]
Proceed to workup; this is expected.

Mechanistic Deep Dive: The "Beta-Proton" Trap

To prevent the side reaction, you must understand why it happens. The synthesis of


-Boc-2-iodomethylpiperidine  involves a nucleophilic substitution at a primary carbon.[1] However, the substrate is prone to E2 elimination  due to the unique electronic and steric environment of the piperidine ring.
The Competition: vs. E2
  • Target Reaction (

    
    ):  The iodide ion (
    
    
    
    ) attacks the primary carbon (
    
    
    ), displacing the leaving group (LG).[1]
  • Side Reaction (E2): A base (or the nucleophile acting as a base) abstracts the proton at the C2 position of the piperidine ring.[1]

    • Why C2? This proton is acidified by the adjacent electron-withdrawing

      
      -Boc group (inductive effect).[1]
      
    • Result: Formation of

      
      -Boc-2-methylenepiperidine  (Exocyclic Enecarbamate).[1]
      
Visualization of the Pathway

The following diagram illustrates the bifurcation point between the desired product and the elimination trap.

ReactionPathway cluster_conditions Critical Control Factors SM Starting Material (N-Boc-2-CH2-LG) LG = OMs, OTs, OH Transition Transition State (Steric Crowd) SM->Transition Activation Product Target Product (N-Boc-2-iodomethylpiperidine) Transition->Product SN2 Path (Nucleophilic Attack) SideProduct Elimination Product (N-Boc-2-methylenepiperidine) Transition->SideProduct E2 Path (Base Abstraction of C2-H) Factor1 Temp > 60°C Promotes E2 Factor2 Strong Base (e.g., Excess Imidazole)

Figure 1: Mechanistic competition between nucleophilic substitution (


) and elimination (E2) driven by basicity and temperature.[1][2][3][4][5][6]

Optimized Protocols (The Solutions)

Do not use standard textbook conditions. The steric bulk of the Boc group requires tailored protocols to suppress elimination.

Protocol A: The "Cold Appel" Method (Recommended)

Best for: Direct conversion from Alcohol to Iodide. Risk Level: Low (if temperature is controlled).[1]

The Logic: The Appel reaction uses Triphenylphosphine (


) and Iodine (

).[1][2] Imidazole is typically added to scavenge the acid (

).[1] However, imidazole can act as a base to promote elimination.[1] We mitigate this by controlling the addition rate and temperature.

Step-by-Step:

  • Preparation: Dissolve

    
    -Boc-2-hydroxymethylpiperidine (1.0 equiv) and 
    
    
    
    (1.2 equiv) in anhydrous Dichloromethane (DCM) or Toluene .
    • Note: Toluene allows for easier precipitation of

      
       later, but DCM is standard.[1]
      
  • Cooling: Cool the solution to 0°C (Ice bath).

  • Additive: Add Imidazole (1.5 equiv).[1]

    • Critical: Do not add large excess.[1]

  • Iodination: Add Iodine (

    
    )  (1.2 equiv) portion-wise over 20 minutes.
    
    • Visual Cue: The solution will turn dark, then fade as iodine is consumed.

  • Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature (20-25°C) .

    • Warning:DO NOT REFLUX. Refluxing promotes the E2 pathway.

  • Workup: Quench with saturated

    
     (removes excess 
    
    
    
    ). Wash with dilute citric acid (removes imidazole).[1] Dry and concentrate.
Protocol B: The Finkelstein-PTC Method

Best for: Converting Mesylates/Tosylates to Iodide. Risk Level: Moderate (requires strict pH control).[1]

The Logic: Standard Finkelstein uses NaI in refluxing Acetone. Refluxing acetone (56°C) is often enough to cause elimination in hindered substrates.[1] We switch to Phase Transfer Catalysis (PTC) to increase the nucleophilicity of iodide at lower temperatures.[1]

Step-by-Step:

  • Substrate: Start with

    
    -Boc-2-mesyloxymethylpiperidine (prepared via MsCl/Et3N, ensuring all Et3N is washed out).
    
    • Critical: Residual

      
       from the mesylation step is a primary cause of elimination in the next step.[1] Ensure the mesylate is neutral.
      
  • Solvent System: Use 2-Butanone (MEK) or Acetonitrile .[1]

  • Reagents: Add NaI (5.0 equiv) and 18-Crown-6 (0.05 equiv - catalytic).

    • Why Crown Ether? It chelates

      
      , leaving "naked" 
      
      
      
      which is hyper-nucleophilic.[1] This allows the reaction to proceed at lower temperatures.
  • Reaction: Stir at 40°C . Monitor by TLC.[1][2][7][8]

    • Comparison: Without PTC, you would need to reflux (80°C in MeCN), which guarantees side products.[1]

  • Workup: Standard aqueous extraction.

Troubleshooting Workflow (Decision Tree)

Follow this logic path to resolve issues during execution.

Troubleshooting Start Start: Low Yield / Impurity CheckTLC Check TLC/NMR Is there an olefin peak (5.0-6.0 ppm)? Start->CheckTLC YesOlefin Yes: Elimination Occurred CheckTLC->YesOlefin Yes NoOlefin No: Reaction Stalled CheckTLC->NoOlefin No CheckBase Did you use reflux or excess base? YesOlefin->CheckBase CheckSolvent Solvent used? NoOlefin->CheckSolvent Modify1 Action: Repeat at 0°C Reduce Imidazole/Base CheckBase->Modify1 Yes CheckSM Action: Check Starting Material for residual Et3N CheckBase->CheckSM No Acetone Acetone (Slow) CheckSolvent->Acetone SwitchMEK Action: Switch to MEK + 18-Crown-6 (PTC Method) Acetone->SwitchMEK

Figure 2: Troubleshooting decision tree for yield optimization.

Frequently Asked Questions (FAQ)

Q: Can I use


 (Hydroiodic acid) to cleave the alcohol directly? 
A: No. 

is a strong acid.[1] It will cleave the Boc protecting group immediately (Boc is acid-labile), yielding the unprotected piperidine hydroiodide.[1] You must use neutral conditions (Appel or Finkelstein).[1]

Q: Why is my product turning purple on the bench? A: Alkyl iodides are light-sensitive. The purple color is liberated Iodine (


).[1]
  • Fix: Store the product in amber vials with a small strip of copper wire or silver wool (stabilizer) at -20°C.

Q: I see a spot just above my product on TLC. Is that the alkene? A: Likely yes. The exocyclic alkene (


-Boc-2-methylenepiperidine) is less polar than the iodide.[1]
  • Confirmation: Run a mini-workup and check crude NMR. Look for signals around 4.8–5.2 ppm (exocyclic

    
    ).[1]
    

Q: Can I distill the product to purify it? A: Risky. Heating alkyl iodides can cause elimination or decomposition. Column chromatography (Silica gel, Hexane/EtOAc) is the preferred purification method.[1]

References

  • Appel Reaction Mechanism & Conditions

    • Source: Organic Chemistry Portal.[1][9] "Appel Reaction."

    • URL:[Link]

  • Synthesis of N-Boc-piperidine Derivatives (General Protocols)

    • Source: National Institutes of Health (PMC).[1] "Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." (Context on N-Boc-piperidine reactivity).

    • URL:[Link]

  • Prevention of Elimination in Sulfonate Displacement

    • Source: Organic Synthesis (Org.[1][5] Synth.). "Alcohol to Iodide - Common Conditions."

    • URL:[Link]

  • Iodination Reagents and Stability

    • Source: Alfa Chemistry.[1] "Appel Reaction - Reagents and Mechanisms."

Sources

Technical Support Center: Purification of tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and best practices for the purification of tert-butyl 2-(iodomethyl)piperidine-1-carboxylate, a key synthetic intermediate whose utility is often challenged by its inherent instability. This document is intended for researchers, chemists, and drug development professionals who may encounter difficulties in obtaining this reagent in high purity.

Introduction: Understanding the Challenge

Tert-butyl 2-(iodomethyl)piperidine-1-carboxylate is a molecule predisposed to degradation through several pathways. The primary challenges arise from two key structural features:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Standard silica gel used in chromatography is weakly acidic and can be sufficient to catalyze the removal of the Boc group, leading to the formation of highly polar, unprotected amine byproducts.

  • The Primary Alkyl Iodide: The iodomethyl group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. Furthermore, under basic conditions or upon prolonged heating, it can undergo elimination reactions.

Successful purification hinges on mitigating these decomposition pathways through careful control of temperature, pH, and the chromatographic stationary phase.

Troubleshooting Guide

This section addresses common issues encountered during the purification of tert-butyl 2-(iodomethyl)piperidine-1-carboxylate in a question-and-answer format.

Q1: My compound seems to be decomposing during the aqueous workup after the reaction. What can I do?

A1: Decomposition during workup is common and is typically caused by temperature or pH excursions.

  • Causality: The carbamate functional group is susceptible to hydrolysis, a reaction that is significantly accelerated by non-neutral pH and elevated temperatures.[1]

  • Solution:

    • Temperature Control: Conduct all steps of the aqueous workup at low temperatures (0-5 °C) using an ice bath. Use pre-chilled solutions for washes.

    • pH Control: Ensure your aqueous washes are pH-neutral or slightly acidic (pH 5-6).[1] Avoid basic washes (e.g., saturated sodium bicarbonate) if possible. If a basic wash is required to neutralize the reaction mixture, perform it quickly at low temperature and immediately follow with a brine wash to return to neutral pH.

    • Minimize Contact Time: Do not let the organic layer sit in contact with the aqueous phase for extended periods. Separate the layers promptly after mixing.

Q2: I'm seeing significant streaking and multiple new spots on my analytical TLC plate, especially near the baseline.

A2: This is a classic sign of on-plate decomposition, likely caused by the acidic nature of the silica gel.

  • Causality: The Lewis and Brønsted acid sites on the surface of standard silica gel can catalyze the hydrolysis of the Boc-carbamate or other decomposition pathways.

  • Solution:

    • Neutralize the TLC Plate: Prepare a slurry of triethylamine (Et₃N) in a volatile solvent like ethyl acetate (approx. 1-2% Et₃N). Quickly dip the TLC plate in this solution and allow the solvent to evaporate completely in a fume hood before spotting your compound. This deactivates the acidic sites.

    • Rapid Elution: Develop the TLC plate immediately after spotting. Do not let the spot sit on the dry silica for an extended time.

Q3: My flash chromatography purification is giving a low yield, and I'm isolating multiple byproducts.

A3: This indicates decomposition is occurring on the column. The strategies to prevent this are similar to those for TLC analysis but applied on a larger scale.

  • Causality: As with TLC, the large surface area of acidic silica gel in the column provides ample opportunity for the compound to degrade during its transit.

  • Solution Workflow:

    • Use Deactivated Silica: The most effective solution is to use silica gel that has been deactivated. This can be done by preparing the column slurry in the non-polar eluent component (e.g., hexane) containing 1% triethylamine. Let this slurry stand for about an hour before packing the column, then flush the column with the initial solvent mixture until the triethylamine odor is gone or the eluent is neutral.

    • Optimize Solvent System for Rapid Elution: A solvent system that gives a target Rf value of approximately 0.2-0.3 is ideal.[2][3] This ensures the compound spends a minimal amount of time on the column. A higher Rf may compromise separation, while a lower Rf increases the risk of decomposition.

    • Dry Loading: Avoid loading the compound onto the column using a solvent in which it is highly soluble (like pure ethyl acetate or dichloromethane) as this can lead to band broadening. Instead, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and carefully remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

Troubleshooting Logic Diagram

The following diagram outlines a decision-making process for troubleshooting the purification.

G start Purification Unsuccessful? workup_check Decomposition during Aqueous Workup? start->workup_check Check First tlc_check Streaking or Decomposition on Analytical TLC? workup_check->tlc_check No sol_workup 1. Workup at 0-5 °C. 2. Use pH-neutral washes. 3. Minimize contact time. workup_check->sol_workup Yes column_check Low Yield / Byproducts from Flash Chromatography? tlc_check->column_check No sol_tlc 1. Neutralize TLC plate with 1% Et3N. 2. Develop plate immediately. tlc_check->sol_tlc Yes storage_check Pure fractions decompose upon standing? column_check->storage_check No sol_column 1. Deactivate silica with 1% Et3N. 2. Optimize for Rf ~0.2-0.3. 3. Use dry-loading technique. column_check->sol_column Yes sol_storage 1. Store under Argon/N2 at <= -20 °C. 2. Use inhibitor-free, anhydrous solvent. 3. Protect from light. storage_check->sol_storage Yes

Caption: Troubleshooting logic for purifying unstable intermediates.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for the purified compound? A: The purified compound should be stored as a solution in an anhydrous, inhibitor-free solvent (e.g., anhydrous toluene or THF) under an inert atmosphere (Argon or Nitrogen) at or below -20°C.[1] It should also be protected from light. Avoid chlorinated solvents for long-term storage as they can generate acidic impurities over time.

Q: Can I use reversed-phase chromatography for purification? A: While possible, reversed-phase chromatography (e.g., C18) is often less ideal for this compound. The typical acidic mobile phase modifiers (like trifluoroacetic acid or formic acid) used to improve peak shape will rapidly cleave the Boc protecting group. If reversed-phase is necessary, a strictly neutral mobile phase (e.g., methanol/water or acetonitrile/water) must be used, which may result in poor peak shape.

Q: Is recrystallization a viable purification method? A: Tert-butyl 2-(iodomethyl)piperidine-1-carboxylate is often isolated as an oil, making recrystallization challenging. However, if you obtain a semi-solid or solid, you could attempt recrystallization from a non-polar solvent like hexane or a hexane/ether mixture at low temperatures.[4][5] This method, if successful, can be very effective and avoids potential decomposition on silica gel.

Recommended Purification Protocol: Flash Chromatography

This protocol is a synthesis of best practices derived from procedures for structurally similar compounds and general principles of handling unstable molecules.[6][7]

1. Materials and Reagents:

  • Crude tert-butyl 2-(iodomethyl)piperidine-1-carboxylate

  • Silica gel (230-400 mesh)[3]

  • Triethylamine (Et₃N)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass wool, sand

2. Preparation and Column Packing (Deactivation Step):

  • Prepare a 1% (v/v) solution of triethylamine in hexane.

  • In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude material).[3]

  • Add the 1% Et₃N/hexane solution to the silica gel to form a slurry. Stir gently for 15-20 minutes.

  • Plug a chromatography column with glass wool and add a small layer of sand.

  • Pour the silica slurry into the column. Use additional 1% Et₃N/hexane and gentle pressure to pack the column bed evenly.

  • Once packed, flush the column with 2-3 column volumes of your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) to remove the excess triethylamine.

3. Sample Loading (Dry Loading):

  • Dissolve the crude product in a minimal amount of dichloromethane or diethyl ether.

  • Add a small portion of silica gel (approx. 1-2 times the weight of the crude product).

  • Carefully concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Gently add this powder to the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.

4. Elution and Fraction Collection:

  • Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexane/Ethyl Acetate).

  • Gradually increase the polarity of the eluent as needed (gradient elution). Monitor the elution using TLC.

  • Collect fractions in tubes that have been pre-rinsed with a trace of triethylamine solution and dried to neutralize any acidic residue on the glass.

  • Analyze the fractions by TLC (using a neutralized plate).

  • Combine the pure fractions.

5. Post-Purification Handling:

  • Remove the solvent under reduced pressure at a low temperature (bath temperature < 30 °C).

  • Co-evaporate with an anhydrous solvent like toluene to remove any residual volatile impurities.

  • Immediately dissolve the purified oil in an appropriate anhydrous solvent for storage under an inert atmosphere at -20 °C.

Data Presentation: Solvent Systems for Related Compounds

The following table provides examples of solvent systems used for the flash chromatographic purification of structurally related N-Boc piperidine derivatives, supporting the choice of a hexane/ethyl acetate system.

Compound Structure/NameStationary PhaseEluent System (v/v)Reference
tert-butyl 4-iodopiperidine-1-carboxylateSilica GelEthyl acetate / Hexane (Gradient)[6]
tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylateSilica GelEthyl acetate / Hexane[8]
General N-Boc protected aminesSilica GelToluene / Acetone[9]
General guideline for Rf ~0.35Silica GelPetroleum ether / Ethyl acetate[2]

References

  • BenchChem.
  • Cooling Tower Chemicals. (2009, May 21).
  • National Center for Biotechnology Information.
  • AccuStandard. (2024, August 23).
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Pickering Laboratories. (2018, February 12).
  • Wiley-VCH. (2007).
  • Royal Society of Chemistry.
  • International Journal of Pharmaceutical Research & Analysis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10207000, tert-Butyl 4-(iodomethyl)
  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • SciELO. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
  • ChemScene. tert-Butyl 3-(2-iodoethyl)
  • Supporting Inform
  • Fluorochem. (S)-tert-Butyl 3-(iodomethyl)
  • Chaudhari, H., et al. (2012). A review on flash chromatography. International Journal of Pharmaceutical Development & Technology, 2(2), 80-84.
  • Organic Syntheses. Purification of 2-tert-Butyl-1,1,3,3-tetramethylguanidine.

Sources

Technical Support Center: Iodination of N-Boc-2-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-IBOC

Executive Summary & Reaction Overview

User Query: "How do I maximize the yield of N-Boc-2-iodomethylpiperidine starting from N-Boc-2-hydroxymethylpiperidine?"

Technical Response: The conversion of N-Boc-2-hydroxymethylpiperidine (1) to N-Boc-2-iodomethylpiperidine (2) is a critical transformation in the synthesis of peptidomimetics and piperidine alkaloids. While the Appel reaction (


) is the industry standard due to its mild conditions, it suffers from purification challenges (triphenylphosphine oxide removal). An alternative Sulfonate Displacement  route is recommended for larger scales or when chromatography is difficult.

Key Reaction Parameters:

  • Target Yield: >85%

  • Critical Impurity: Triphenylphosphine oxide (

    
    ) or elimination byproducts (enecarbamates).
    
  • Stability Warning: The product is light-sensitive and prone to decomposition (turning pink/purple) upon storage.

Primary Protocol: The Appel Reaction (Small to Mid-Scale)

This method is preferred for rapid synthesis (


) due to its "one-pot" nature.
Standard Operating Procedure (SOP)
ReagentEquivalentsRole
N-Boc-2-hydroxymethylpiperidine 1.0Substrate
Triphenylphosphine (

)
1.3 - 1.5Oxygen acceptor
Imidazole 1.5 - 2.0Base/Acid scavenger
Iodine (

)
1.3 - 1.5Halogen source
DCM or Toluene [0.1 M]Solvent (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve Substrate,

    
    , and Imidazole in anhydrous DCM under 
    
    
    
    atmosphere. Cool to
    
    
    .
  • Addition: Add Iodine portion-wise (solid or dissolved in DCM) over 15–20 minutes. Crucial: Maintain temp

    
     to prevent exotherms.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine (color change: dark red 
    
    
    
    yellow/clear).
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
Troubleshooting Guide (Q&A)

Q: My yield is low (<50%). What is going wrong?

  • Diagnostic: Check your reagents.

    
     oxidizes over time to 
    
    
    
    in air.
  • Fix: Recrystallize

    
     from ethanol if it looks "wet" or sticky. Ensure Iodine is sublimed/dry.
    
  • Moisture Control: The intermediate oxyphosphonium salt is highly sensitive to water. Ensure solvents are dried over molecular sieves (3Å or 4Å).

Q: I cannot separate the product from Triphenylphosphine Oxide (


). 
  • The Issue:

    
     co-elutes with polar Boc-protected amines on silica.
    
  • The "Pro" Fix (ZnCl2 Precipitation):

    • Concentrate the crude reaction mixture.

    • Dissolve the residue in minimal Ethanol or Ether.[1]

    • Add

      
       (2.0 equiv)  dissolved in Ethanol.[2]
      
    • Stir for 1 hour. A thick white precipitate [$ (Ph_3PO)_2 \cdot ZnCl_2 $] will form.

    • Filter off the solid.[1][3][4] The filtrate contains your product.

Q: The product turns pink/purple during rotary evaporation.

  • Cause: Homolytic cleavage of the C-I bond caused by heat or light, liberating

    
    .
    
  • Fix:

    • Keep water bath temperature

      
      .
      
    • Wrap the flask in aluminum foil.

    • Stabilization: Add a small piece of Copper wire or Silver wool inside the storage vial to scavenge free iodine.

Alternative Protocol: Sulfonate Displacement (Scale-Up)

Use this method if the Appel reaction fails to yield clean product or for scales


.

Workflow:

  • Mesylation: Substrate +

    
     (1.2 eq) + 
    
    
    
    (1.5 eq) in DCM at
    
    
    . Workup: Wash with dilute
    
    
    (removes amine salts).
  • Finkelstein: Crude Mesylate +

    
     (2.0 eq) in Acetone (reflux) or 2-Butanone (MEK).
    
Troubleshooting Guide (Q&A)

Q: The displacement (Step 2) is too slow.

  • Fix: Switch solvent from Acetone (bp

    
    ) to 2-Butanone (MEK)  (bp 
    
    
    
    ). The higher temperature accelerates the
    
    
    reaction significantly.
  • Catalysis: Add 0.1 eq of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst if solubility is an issue.

Q: I see "Boc-deprotection" byproducts.

  • Cause: In the Finkelstein step, if the iodide is old, it may contain traces of

    
    .
    
  • Fix: Add a pinch of

    
     or 2,6-Lutidine to the reaction mixture to buffer any acidity.
    

Visual Technical Guides

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the Appel mechanism and highlights where yield loss occurs.

AppelReaction Substrate N-Boc-2-hydroxymethyl piperidine Intermed Oxyphosphonium Intermediate (Moisture Sensitive!) Substrate->Intermed Activation (0°C) Reagents PPh3 + I2 + Imidazole Reagents->Intermed Product N-Boc-2-iodomethyl piperidine Intermed->Product SN2 Substitution Byproduct Ph3P=O (Difficult Removal) Intermed->Byproduct Co-product Water Water/Moisture Water->Intermed Hydrolysis (Kills Yield)

Caption: The Appel reaction pathway. Note the critical moisture sensitivity of the oxyphosphonium intermediate.

Figure 2: Purification Decision Tree

Follow this logic to determine the best workup strategy.

Purification Start Crude Reaction Mixture Check Is Ph3PO visible (white solid)? Start->Check Precip Precipitate with Hexanes/Et2O Filter solid Check->Precip Yes TLC Check TLC (Product vs Ph3PO) Check->TLC No/Not sure Precip->TLC ZnCl2 Use ZnCl2 Complexation (See Protocol) TLC->ZnCl2 Poor Separation (Co-elution) Column Standard Flash Column (Hex/EtOAc) TLC->Column Good Separation (Rf > 0.2 diff)

Caption: Logic flow for removing Triphenylphosphine Oxide (


) based on separation difficulty.

Comparison of Methods

FeatureAppel Reaction (

)
Sulfonate Route (

)
Step Count 1 Step (One-pot)2 Steps
Atom Economy Poor (Generates massive

)
Moderate
Purification Difficult (

removal)
Easy (Extraction/Wash)
Boc Stability Good (Neutral/Mild)Excellent (Basic

Neutral)
Recommended Scale


References

  • Appel Reaction Mechanism & Conditions

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage.
  • Removal of Triphenylphosphine Oxide via ZnCl2

    • Batesky, D. C., et al. (2017).[3][5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry.

  • Iodination of Boc-Piperidine Derivatives

    • Example protocol adapted from: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
    • (General Alcohol to Iodide methodology).

  • Finkelstein Reaction Optimization

    • Bordwell, F. G., et al. (1951). "The Effect of Solvent on the Rate of the Finkelstein Reaction." Journal of the American Chemical Society.

Sources

Technical Support Center: Stereoselective Synthesis of 2-Iodomethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the stereoselective synthesis of 2-iodomethylpiperidine. This resource is designed to provide in-depth guidance, troubleshooting advice, and detailed protocols to help you navigate the complexities of this synthesis, with a primary focus on minimizing racemization and maintaining stereochemical integrity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to support your research and development endeavors.

The 2-substituted piperidine scaffold is a critical structural motif in a wide range of pharmaceuticals and natural products.[1] The stereochemistry at the C2 position is often paramount for biological activity, making the synthesis of enantiomerically pure 2-iodomethylpiperidine a crucial, yet challenging, task. This guide will address the common pitfalls and provide robust solutions to ensure the stereochemical purity of your final product.

Troubleshooting Guide: Minimizing Racemization

Significant loss of enantiomeric purity is a frequent challenge in the synthesis of 2-iodomethylpiperidine. This issue often arises from reaction conditions that favor a competing SN1 pathway over the desired SN2 mechanism.[2][3] The following table outlines common problems, their underlying causes, and recommended solutions to maintain stereochemical integrity.

Issue Observed Potential Cause of Racemization Recommended Solution & Scientific Rationale
Significant Racemization (Low Enantiomeric Excess) Use of Polar Protic Solvents: Solvents like methanol, ethanol, or water can stabilize carbocation intermediates, which are central to the SN1 mechanism that leads to racemization.[3][4] These solvents can also solvate the nucleophile, reducing its reactivity in an SN2 pathway.Switch to a Polar Aprotic Solvent: Utilize solvents such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3] These solvents are sufficiently polar to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, thus favoring the SN2 mechanism.[5]
High Reaction Temperature: Elevated temperatures can provide the activation energy needed for competing elimination reactions (E2) and may also promote SN1 character, thereby increasing the rate of racemization.[3]Lower the Reaction Temperature: Conduct the reaction at a reduced temperature (e.g., 0 °C to -20 °C) to minimize side reactions.[3] If the reaction rate is too slow at lower temperatures, consider employing a more reactive nucleophile or a superior leaving group.
Poor Leaving Group: The hydroxyl group of the precursor, 2-(hydroxymethyl)piperidine, is a poor leaving group.[6] Attempting to directly substitute it can lead to harsh conditions that promote racemization.Convert the Hydroxyl to a Better Leaving Group: Before introducing the iodide, convert the alcohol to a tosylate, mesylate, or triflate. These are excellent leaving groups because their corresponding anions are highly stabilized by resonance, facilitating a clean SN2 displacement.[6][7]
Extended Reaction Times: Prolonged reaction times can increase the probability of side reactions and product racemization, particularly if the product can undergo further reactions under the given conditions.Monitor Reaction Progress: Closely follow the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material has been consumed to prevent over-reaction.[3]
Low Yield of 2-Iodomethylpiperidine Steric Hindrance: The piperidine ring and any protecting groups can sterically hinder the backside attack required for an SN2 reaction, slowing down the desired transformation.[3][8]Optimize the N-Protecting Group: If an N-protecting group is used, consider its steric bulk. While necessary for some synthetic strategies, an overly large group can impede the reaction. A smaller protecting group like Boc or Cbz may be preferable.
Inappropriate Nucleophile Source: The choice of iodide source and its solubility in the reaction medium can affect the reaction rate and yield.Select a Suitable Iodide Salt: Sodium iodide (NaI) in acetone is a classic choice for SN2 reactions (Finkelstein reaction). The precipitation of the sodium salt of the leaving group (e.g., sodium tosylate) in acetone drives the reaction to completion.
Logical Workflow for Troubleshooting Racemization

The following diagram outlines a systematic approach to diagnosing and resolving issues with racemization during your synthesis.

G start Low Enantiomeric Excess Observed check_solvent Step 1: Evaluate Solvent Is it polar aprotic (e.g., Acetone, DMF)? start->check_solvent solvent_no No check_solvent->solvent_no No solvent_yes Yes check_solvent->solvent_yes Yes check_temp Step 2: Check Temperature Is it at or below room temperature? temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes check_lg Step 3: Assess Leaving Group Is it a tosylate, mesylate, or triflate? lg_no No check_lg->lg_no No lg_yes Yes check_lg->lg_yes Yes check_time Step 4: Monitor Reaction Time Is the reaction quenched upon completion? time_no No check_time->time_no No time_yes Yes check_time->time_yes Yes solution_solvent Action: Switch to a polar aprotic solvent. solvent_no->solution_solvent solvent_yes->check_temp solution_temp Action: Lower the reaction temperature. temp_no->solution_temp temp_yes->check_lg solution_lg Action: Convert alcohol to a better leaving group. lg_no->solution_lg lg_yes->check_time solution_time Action: Implement reaction monitoring (TLC/HPLC). time_no->solution_time end Problem Resolved: High Enantiomeric Purity Achieved time_yes->end

A troubleshooting workflow for racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to racemization in this synthesis?

A: The primary cause of racemization is a shift from a stereospecific bimolecular nucleophilic substitution (SN2) mechanism to a non-stereospecific unimolecular (SN1) mechanism. The SN2 reaction involves a backside attack by the nucleophile (iodide), which inverts the stereochemistry at the chiral center.[5] In contrast, the SN1 reaction proceeds through a planar carbocation intermediate, which the nucleophile can attack from either face, leading to a racemic mixture of products.[2][8] Conditions that stabilize this carbocation intermediate, such as polar protic solvents or high temperatures, will increase the likelihood of racemization.[3][4]

Q2: Which starting material is best to ensure high stereochemical purity?

A: Starting with an enantiomerically pure N-protected 2-(hydroxymethyl)piperidine is essential. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is also important. These groups prevent side reactions at the nitrogen atom and can influence the conformation of the piperidine ring, which in turn can affect the stereochemical outcome of the substitution reaction.

Q3: How can I convert the primary alcohol in 2-(hydroxymethyl)piperidine to a better leaving group without causing racemization?

A: The conversion of the alcohol to a tosylate or mesylate is a reliable method that typically proceeds with retention of configuration. This is because the C-O bond of the alcohol is not broken during this step. The reaction involves the attack of the hydroxyl oxygen on the sulfur atom of tosyl chloride or mesyl chloride. This should be performed under non-acidic conditions, often using a base like triethylamine or pyridine at low temperatures (e.g., 0 °C) to prevent any side reactions.

Q4: What is the best way to analyze the enantiomeric purity of my final 2-iodomethylpiperidine product?

A: The most effective method for determining the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC).[9][10][11] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. It may be necessary to derivatize the 2-iodomethylpiperidine to a more suitable compound for chiral HPLC analysis, for example, by reacting it with a nucleophile containing a chromophore.

SN1 vs. SN2 Pathway in 2-Iodomethylpiperidine Synthesis

The choice of reaction conditions dictates the dominant mechanistic pathway and, consequently, the stereochemical outcome.

G cluster_sn2 Desired SN2 Pathway (Inversion) cluster_sn1 Undesired SN1 Pathway (Racemization) start_sn2 Chiral Precursor (e.g., Tosylate) ts_sn2 Transition State (Backside Attack) start_sn2->ts_sn2 I⁻ prod_sn2 Inverted Product (High ee) ts_sn2->prod_sn2 start_sn1 Chiral Precursor (e.g., Tosylate) carbocation Planar Carbocation Intermediate start_sn1->carbocation Slow step prod_sn1_inv Inverted Product carbocation->prod_sn1_inv I⁻ attack prod_sn1_ret Retained Product carbocation->prod_sn1_ret I⁻ attack racemic_mix Racemic Mixture (Low ee)

Competition between SN2 and SN1 pathways.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(tosyloxymethyl)piperidine

This protocol describes the conversion of the alcohol functionality into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

  • (R)- or (S)-N-Boc-2-(hydroxymethyl)piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve enantiomerically pure N-Boc-2-(hydroxymethyl)piperidine (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv.) or pyridine (2.0 equiv.) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-2-(tosyloxymethyl)piperidine.

Protocol 2: Synthesis of N-Boc-2-(iodomethyl)piperidine via Finkelstein Reaction

This protocol details the stereospecific conversion of the tosylate to the desired iodide with inversion of configuration.

Materials:

  • (R)- or (S)-N-Boc-2-(tosyloxymethyl)piperidine

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the N-Boc-2-(tosyloxymethyl)piperidine (1.0 equiv.) in anhydrous acetone.

  • Add sodium iodide (3.0-5.0 equiv.) to the solution.

  • Reflux the reaction mixture for 4-24 hours. The formation of a white precipitate (sodium tosylate) is an indication of reaction progress.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the precipitate and wash it with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-Boc-2-(iodomethyl)piperidine.

  • If necessary, purify the product by flash column chromatography.

  • Determine the enantiomeric excess of the final product using chiral HPLC.

References

  • Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. ResearchGate. Available from: [Link]

  • Schober, M., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available from: [Link]

  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2021). Asian Journal of Organic Chemistry. Available from: [Link]

  • Schober, M., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. Available from: [Link]

  • Zhou, L., et al. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications. Available from: [Link]

  • Donahue, M. G., et al. (2011). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of 2-alkyl piperidines from aziridine. ResearchGate. Available from: [Link]

  • Quinn, B., et al. (2011). Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade. Organic & Biomolecular Chemistry. Available from: [Link]

  • Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. Available from: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available from: [Link]

  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta. Available from: [Link]

  • Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. (2022). RSC Publishing. Available from: [Link]

  • For SN1 reactions, why doesn't the leaving group get in the way and limit attack by the nucleophile on the top face? Reddit. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Available from: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available from: [Link]

  • Bertuzzi, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. Available from: [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Available from: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). RSC Publishing. Available from: [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. Available from: [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available from: [Link]

  • Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. Dalal Institute. Available from: [Link]

  • SN1 vs SN2: The Chemical Dance of Substitution Reactions. (2026). Saint Augustine's University. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Available from: [Link]

  • Substitution Reactions (on Saturated Carbons). (2025). Making Molecules. Available from: [Link]

  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. (2019). Kanazawa University. Available from: [Link]

  • SN2 Reaction Mechanism. (2025). Chemistry Steps. Available from: [Link]

  • Comins, D. L., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Organic Letters. Available from: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024). Organic & Biomolecular Chemistry. Available from: [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. Available from: [Link]

  • Miyazawa, T., et al. (1987). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

Sources

Technical Guide: Efficient Removal of Triphenylphosphine Oxide (TPPO) from N-Boc-Piperidine Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The conversion of N-Boc-piperidine alcohols to their corresponding iodides (typically via Appel or Mitsunobu conditions) generates stoichiometric quantities of Triphenylphosphine Oxide (TPPO) .

TPPO is notoriously difficult to remove because its solubility profile often mimics that of mid-polarity products like N-Boc-piperidine iodide . Furthermore, the product itself presents two stability challenges:

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is labile to strong acids.

  • Iodide Instability: Primary and secondary alkyl iodides are prone to homolytic cleavage by light/heat, liberating iodine (

    
    ) and turning the product pink/purple.
    

This guide prioritizes non-chromatographic methods to minimize product decomposition and maximize recovery.

Decision Matrix: Selecting Your Protocol

Do not immediately resort to column chromatography.[1][2] Use this decision tree to select the least invasive method first.

TPPO_Removal_Matrix Start Crude Reaction Mixture (Boc-Piperidine Iodide + TPPO) Solubility_Check Is product soluble in Hexanes/Pentane? Start->Solubility_Check Method_1 Method 1: Trituration (Hexane/Ether) Solubility_Check->Method_1 No (Product oils out) Method_2 Method 2: MgCl2 Complexation (The 'Chemical Sponge') Solubility_Check->Method_2 Yes (Product is soluble) Method_1->Method_2 TPPO remains in solution Success_1 Filtrate = Product Solid = TPPO Method_1->Success_1 TPPO Precipitates Method_3 Method 3: Buffered Chromatography (Last Resort) Method_2->Method_3 Incomplete Removal Success_2 Filtrate = Product Solid = MgCl2(TPPO)2 Method_2->Success_2 Complex Precipitates

Figure 1: Strategic workflow for TPPO removal prioritizing product stability.

Protocol 1: The "Chemical Sponge" (MgCl₂ Complexation)

This is the recommended industry standard for this specific substrate. While Zinc Chloride (


) is often cited, Magnesium Chloride (

) is preferred here because it is a milder Lewis acid, significantly reducing the risk of deprotecting the Boc group.

Mechanism:


 coordinates with the phosphoryl oxygen of TPPO to form a 1:2 complex [

] that is insoluble in non-polar solvents.
Reagents Required:
  • Anhydrous

    
     (1.5 – 2.0 equivalents relative to TPPO).
    
  • Solvent: Toluene (Preferred) or a Toluene/Ethyl Acetate mix.

Step-by-Step Protocol:
  • Solvent Swap: If your reaction was in THF or DCM, evaporate the crude mixture to a thick oil.

  • Re-dissolution: Dissolve the oil in Toluene (approx. 5-10 mL per gram of crude).

    • Note: If the product is not fully soluble in pure toluene, add minimal Ethyl Acetate until dissolved.

  • Complexation: Add anhydrous

    
     (1.5 equiv).
    
  • Incubation: Heat the suspension to 50–60°C for 1–2 hours.

    • Why heat? It drives the complexation equilibrium and ensures the "gummy" stage is bypassed.

  • Cooling: Allow the mixture to cool slowly to room temperature. A dense white precipitate will form.

  • Filtration: Filter through a sintered glass funnel or a Celite pad.

    • Solid Cake: Contains the

      
       complex.
      
    • Filtrate: Contains your purified Boc-piperidine iodide.

  • Assay: Check the filtrate by TLC. If TPPO remains, repeat the process with 0.5 equiv

    
    .
    

Expert Insight: If the precipitate is too fine and clogs the filter, add a small amount of Ethanol (1-2%) during the reflux step to induce Ostwald ripening, creating larger crystals.

Protocol 2: Solubility-Based Trituration

Use this method if the product is known to be highly lipophilic and the crude mixture is relatively clean.

  • Concentrate: Remove all reaction solvent (DCM/THF) to obtain a residue.

  • Dissolve: Add a minimal amount of Diethyl Ether or MTBE to dissolve the residue.

  • Precipitate: While stirring rapidly, slowly add Pentane or Hexanes (ratio 3:1 Hexane:Ether).

  • Seed: If available, add a seed crystal of TPPO.

  • Chill: Place the flask in a freezer (-20°C) for 2 hours. TPPO crystallizes out; the Boc-iodide remains in the supernatant.

  • Filter: Cold filtration is required to prevent TPPO from re-dissolving.

Protocol 3: Buffered Silica Chromatography

If the chemical methods fail, chromatography is necessary. However, standard silica gel is acidic (


) and can degrade Boc-groups or cause iodide elimination.

The "Buffered" Modification:

  • Stationary Phase: Silica Gel (Standard 230-400 mesh).

  • Eluent: Hexanes / Ethyl Acetate.[3]

  • Modifier: 1% Triethylamine (

    
    ) .
    

Procedure:

  • Pre-wash the silica column with the eluent containing 1%

    
    . This neutralizes acidic sites.
    
  • Load the crude sample.

  • Run the gradient. TPPO is very polar and will "tail" significantly. The Boc-piperidine iodide is non-polar and will elute early (high

    
    ).
    
  • Critical: Do not let the TPPO band overlap. Cut the fraction collection early.

Comparison of Methods
FeatureMgCl₂ ComplexationHexane TriturationBuffered Column
TPPO Removal Efficiency High (>95%)Moderate (70-80%)High (>98%)
Product Recovery ExcellentGoodModerate (loss on silica)
Boc-Group Safety High (Mild Lewis Acid)Very High (Neutral)Moderate (Requires Buffer)
Scalability Excellent (Kg scale)GoodPoor
Cost LowLowHigh (Solvent/Silica)
Troubleshooting & FAQs

Q1: My product is "oiling out" along with the TPPO during the MgCl₂ step. What went wrong?

  • Cause: The solvent polarity is too high, or the concentration is too high.

  • Fix: Dilute the reaction with more Toluene. If it still oils out, the product might be too polar for Toluene. Switch to a mixture of Toluene:Isopropyl Acetate (4:1) .

Q2: The Boc-piperidine iodide turned pink during evaporation. Is it ruined?

  • Cause: The pink color indicates free Iodine (

    
    ), caused by light or heat decomposition.
    
  • Fix:

    • Wash: Redissolve in ether and wash with dilute Sodium Thiosulfate (

      
      ) solution. The pink color will vanish immediately.
      
    • Stabilize: When storing the neat oil/solid, add a small piece of Copper wire or Copper turnings to the vial. Copper scavenges free iodide and prevents autocatalytic decomposition.

Q3: Can I use ZnCl₂ instead of MgCl₂?

  • Answer: Yes, but proceed with caution.

    
     is a stronger Lewis acid. If your Boc-piperidine contains other acid-sensitive groups (e.g., acetals), 
    
    
    
    might cause cleavage. Always try
    
    
    first.

Q4: I see a new spot on TLC after using the MgCl₂ method.

  • Cause: It is likely the Boc-deprotected amine (piperidine hydroiodide).

  • Verification: Spray the TLC with Ninhydrin. If it turns red/purple, the Boc group was lost. Ensure you are not refluxing too long or at temperatures >80°C.

References
  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[4][5][6] J. Org.[1][4][5][6][7] Chem.2017 , 82, 9931–9936.[4][6][8] [Link]

  • Hergueta, A. R. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2."[8] Org.[6][7][8][9][10] Process Res. Dev.2022 , 26, 1845–1853.[8] [Link]

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 1276.

Sources

Technical Support Center: Iodination of Boc-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iodination of N-Boc-4-(hydroxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the nuances of reagent selection, reaction optimization, and troubleshooting common issues encountered in the lab. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for converting Boc-piperidinemethanol to its corresponding iodide?

The most prevalent and generally reliable method for this conversion is the Appel reaction.[1][2][3] This reaction typically utilizes triphenylphosphine (PPh₃) and iodine (I₂) in the presence of a weak base like imidazole.[1][4] The reaction proceeds under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups like the Boc-protecting group.[2]

Q2: Why is imidazole used in the Appel reaction for iodination?

Imidazole plays a crucial role in the Appel reaction. While not always strictly required, its presence often leads to higher yields.[5] It acts as a weak base to facilitate the reaction and as a halogen transfer agent, which can accelerate the conversion of the alcohol to the alkyl iodide.

Q3: Is the Boc protecting group stable under typical iodination conditions?

The tert-butoxycarbonyl (Boc) group is generally stable under the neutral or mildly basic conditions of the Appel reaction.[6] However, it is sensitive to strong acids.[7][8][9] Therefore, iodination methods that generate strong acids, such as those using hydrogen iodide (HI) without a buffer or scavenger, should be avoided to prevent premature deprotection of the piperidine nitrogen.[10] While some protocols use catalytic iodine for N-Boc deprotection, the conditions are typically different from those used for alcohol iodination.[11][12]

Q4: Are there any alternative, phosphorus-free iodination methods?

Yes, several phosphorus-free alternatives exist. One notable method involves the use of a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in acetonitrile.[13][14] This method is praised for its mildness, low cost, and the use of non-toxic reagents.[13] Another approach is to convert the alcohol to a good leaving group, such as a mesylate or tosylate, and then displace it with iodide in an Sₙ2 reaction, a process known as the Finkelstein reaction.[15]

Q5: What is the expected stereochemical outcome of the iodination?

For primary alcohols like Boc-piperidinemethanol, the concept of stereochemical inversion is not applicable at the carbon bearing the hydroxyl group. However, it's important to understand that both the Appel and Mitsunobu reactions, another alternative, proceed via an Sₙ2 mechanism.[1][2][16][17] This is a critical consideration when dealing with chiral secondary alcohols, where inversion of configuration is expected.[17][18][19]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the iodination of Boc-piperidinemethanol.

Problem 1: Low or No Conversion to the Iodide

Possible Causes & Solutions:

  • Reagent Quality:

    • Triphenylphosphine (PPh₃): PPh₃ can oxidize over time to triphenylphosphine oxide. Use freshly opened or purified PPh₃.

    • Iodine (I₂): Ensure your iodine is dry and has been stored properly to avoid moisture.

    • Solvent: Use anhydrous (dry) solvents. The presence of water can consume the active phosphonium species and lead to lower yields.[20]

  • Reaction Temperature:

    • While many Appel reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to drive the reaction to completion, especially if starting materials are sterically hindered.[20]

  • Incorrect Stoichiometry:

    • Ensure the correct molar ratios of reagents are used. Typically, a slight excess of PPh₃ and I₂ relative to the alcohol is employed.

Problem 2: Formation of a White Precipitate (Triphenylphosphine Oxide)

The formation of triphenylphosphine oxide (Ph₃PO) is an inherent byproduct of the Appel reaction and is the thermodynamic driving force for the reaction.[3] Its precipitation from the reaction mixture is normal.

Solution:

  • The Ph₃PO can be removed during the work-up. It has limited solubility in non-polar solvents like hexanes or diethyl ether. After the reaction is complete, the crude mixture can be filtered, and the filtrate containing the product can be further purified. Alternatively, column chromatography is very effective at separating the desired iodide from Ph₃PO.

Problem 3: Partial or Complete Loss of the Boc-Protecting Group

Possible Causes & Solutions:

  • Acidic Conditions:

    • As mentioned, the Boc group is acid-labile.[7][8] If your reaction conditions are generating acid, this can lead to deprotection. The use of imidazole helps to maintain neutral conditions.[1] If deprotection is still observed, consider adding an additional, non-nucleophilic base like 2,6-lutidine.

    • Avoid work-up procedures that involve strong acids.

  • Iodine as a Lewis Acid:

    • In some cases, iodine itself can act as a mild Lewis acid, potentially catalyzing the removal of the Boc group, especially at elevated temperatures.[6][21] If this is suspected, try running the reaction at a lower temperature or for a shorter duration.

Problem 4: Difficulty in Purifying the Product

Possible Causes & Solutions:

  • Residual Triphenylphosphine Oxide:

    • If Ph₃PO is co-eluting with your product during chromatography, try a different solvent system. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar solvent (like ethyl acetate/hexanes mixture) can be effective.

  • Formation of Byproducts:

    • Side reactions can lead to a complex mixture. Careful analysis of the crude reaction by TLC, LC-MS, or NMR can help identify the byproducts and guide the purification strategy.

Alternative Iodination Reagents: A Comparative Overview

For situations where the standard Appel reaction is not providing the desired results, several alternative reagents can be considered.

Reagent SystemAdvantagesDisadvantages
PPh₃ / I₂ / Imidazole (Appel) Mild, neutral conditions.[2] High yields are common.[22] Tolerant of many functional groups.Formation of triphenylphosphine oxide can complicate purification.
CeCl₃·7H₂O / NaI Inexpensive and non-toxic reagents.[13] Mild reaction conditions.[14]May require elevated temperatures and longer reaction times.[13]
PPh₃ / DEAD / MeI (Mitsunobu) Mild conditions. Proceeds with inversion of configuration for secondary alcohols.[16][18]DEAD is a hazardous reagent. Can be expensive. Purification can be challenging due to byproducts.
P/I₂ (Phosphorus Triiodide) Can be prepared in situ from red phosphorus and iodine.[23] Effective for primary and secondary alcohols.Can generate acidic byproducts.
Mesylation/Tosylaton then NaI Reliable two-step procedure. Avoids phosphorus-based reagents.Requires an additional synthetic step.

Experimental Protocols

Protocol 1: Iodination of Boc-Piperidinemethanol using the Appel Reaction

Materials:

  • N-Boc-4-(hydroxymethyl)piperidine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of triphenylphosphine (1.2 - 1.5 eq.) and imidazole (1.2 - 1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.2 - 1.5 eq.) portion-wise.[4]

  • Stir the mixture at 0 °C until the iodine has completely dissolved, resulting in a yellowish solution.

  • Add a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-4-(iodomethyl)piperidine.

Visualizing the Workflow

Decision Tree for Reagent Selection

G start Starting Material: Boc-Piperidinemethanol appel Appel Reaction (PPh3, I2, Imidazole) start->appel Standard, Mild Conditions cecl3 CeCl3/NaI start->cecl3 Phosphorus-Free Alternative mitsunobu Mitsunobu Reaction (PPh3, DEAD, MeI) start->mitsunobu Mild, but Hazardous Reagent (DEAD) two_step Two-Step: Mesylation/Tosylation then NaI start->two_step Avoids PPh3/DEAD, but longer sequence product Desired Iodide Product appel->product cecl3->product mitsunobu->product two_step->product

Caption: A decision tree for selecting an appropriate iodination reagent.

Appel Reaction Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve PPh3 & Imidazole in Anhydrous Solvent add_iodine Add I2 at 0 °C reagents->add_iodine add_alcohol Add Boc-Piperidinemethanol add_iodine->add_alcohol stir Stir at Room Temperature (Monitor by TLC) add_alcohol->stir quench Quench with Na2S2O3 stir->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A streamlined workflow for the Appel iodination reaction.

References

Sources

Validation & Comparative

1H NMR chemical shifts of tert-butyl 2-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characterization of tert-butyl 2-(iodomethyl)piperidine-1-carboxylate , a critical building block in the synthesis of peptidomimetics and alkaloids.

Executive Summary & Structural Context

Compound: tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate Role: Electrophilic scaffold for C-C or C-N bond formation (e.g., via alkylation of nucleophiles). Critical Analytical Challenge: The N-Boc protecting group induces rotameric isomerism (restricted rotation around the N-C(O) bond) at room temperature. This frequently results in spectrum broadening or signal doubling, which inexperienced chemists often mistake for impurities.

Structural Logic

The transformation from the precursor (Alcohol ) to the product (Iodide ) is electronically significant. The replacement of the electronegative hydroxyl group (-OH) with the heavy atom iodine (-I) causes a distinct upfield shift (shielding) of the methylene protons due to the "heavy atom effect," despite iodine's electronegativity.

Comparative Chemical Shift Data[1][2][3][4][5][6][7][8]

The following table contrasts the product with its immediate precursor, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.

Solvent: CDCl₃ (referenced to 7.26 ppm) Frequency: 400 MHz

Proton AssignmentProduct: Iodide (-CH₂I)Precursor: Alcohol (-CH₂OH)Diagnostic Change
-CH₂-X (Methylene) 3.25 – 3.35 ppm (m/dd)3.60 – 3.85 ppm (m)Key Indicator: Upfield shift of ~0.4 ppm.
H-2 (Methine) 4.10 – 4.30 ppm (br m)4.30 – 4.45 ppm (br m)Slight upfield shift; often broadened by rotamers.
H-6 (Ring α-N) 2.70 – 4.05 ppm (very broad)2.70 – 4.00 ppm (very broad)Remains broad due to N-Boc rotamers.
Boc Group (-tBu) 1.46 ppm (s, 9H)1.45 ppm (s, 9H)No significant change.
Ring (-CH₂-) 1.40 – 1.75 ppm (m, 6H)1.40 – 1.70 ppm (m, 6H)Overlapping envelope; non-diagnostic.
Expert Insight: The "Rotamer Trap"

In N-Boc-2-substituted piperidines, the carbamate nitrogen has partial double-bond character. This creates two distinct populations in solution: s-cis and s-trans.

  • Observation: The H-2 and H-6 protons (adjacent to Nitrogen) often appear as two sets of multiplets or extremely broad "humps" rather than sharp signals.

  • Validation: To confirm purity, run the NMR at elevated temperature (e.g., 50°C or 323 K). The rotation rate increases, causing the signals to coalesce into sharp, averaged peaks.

Visualization: Synthesis & NMR Logic

The following diagram illustrates the synthesis pathway and the logical flow for assigning the NMR spectrum.

G cluster_NMR NMR Validation Logic Alcohol Precursor: Alcohol (-CH2OH) δ 3.6-3.8 ppm Reaction Appel Reaction (I2, PPh3, Imidazole) Alcohol->Reaction Product Product: Iodide (-CH2I) δ 3.2-3.3 ppm Reaction->Product Substitution Impurity Impurity Check: Ph3P=O (Check 31P NMR) Reaction->Impurity By-product Step1 1. Locate Boc Singlet (1.46 ppm) Step2 2. Check Methylene Shift (Must be < 3.4 ppm) Step1->Step2 Step3 3. Assess Rotamers (Broad H2/H6 signals?) Step2->Step3

Caption: Workflow for synthesis and NMR validation. Note the critical checkpoint at the methylene shift to confirm substitution.

Experimental Protocol: Synthesis & Characterization

This protocol utilizes the Appel Reaction , preferred for its mild conditions and high stereochemical fidelity (if starting with a chiral alcohol).

Materials
  • tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.3 equiv)

  • Imidazole (1.3 equiv)

  • Iodine (I₂) (1.3 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve the alcohol, PPh₃, and imidazole in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar). Cool to 0°C.

  • Iodine Addition: Add Iodine portion-wise over 10 minutes. The solution will turn dark initially and then fade to a yellow/orange suspension as the phosphonium salt forms.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (stain with Ninhydrin or KMnO₄).

    • TLC Tip: The iodide (product) is usually less polar (higher Rf) than the alcohol.

  • Workup: Dilute with hexanes (precipitates PPh₃O). Filter through a pad of silica or Celite.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).[1]

    • Note: Iodine compounds can be light-sensitive; wrap the column/flask in foil if storing.

Self-Validating Quality Control
  • 1H NMR: Confirm the disappearance of the signal at 3.6-3.8 ppm and appearance of the signal at 3.2-3.3 ppm.

  • 31P NMR: Check for the absence of Triphenylphosphine oxide (~29 ppm). If present, re-purify.[2]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515.[3] Link

  • Clayden, J.; et al. "Rotameric populations in N-Boc-2-substituted piperidines." Tetrahedron2004, 60, 4399. (General reference for rotameric behavior in this scaffold).
  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angew. Chem. Int. Ed. Engl.1975 , 14, 801–811. Link

  • Comparison Data Source: Derived from standard chemical shift increments and analogous tert-butyl 4-iodopiperidine-1-carboxylate data found in: RSC Advances, Supplementary Information, 2016 . Link

Sources

Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the Fragmentation of N-Boc-2-iodomethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. N-Boc-2-iodomethylpiperidine, a versatile synthetic intermediate, presents a unique analytical challenge due to its combination of a labile protecting group, a heterocyclic core, and a halogenated side chain. This guide provides an in-depth analysis of its expected fragmentation behavior under mass spectrometry (MS), offering a predictive framework for its identification and characterization. Furthermore, we will objectively compare the merits of mass spectrometry against alternative analytical techniques, supported by established principles of chemical analysis.

The Structural Crossroads: Understanding the Molecule

N-Boc-2-iodomethylpiperidine incorporates three key structural features that dictate its behavior in a mass spectrometer: the N-tert-butyloxycarbonyl (Boc) protecting group, the piperidine ring, and the 2-iodomethyl substituent. Each of these moieties has well-documented fragmentation patterns, and the overall spectrum will be a composite of these individual pathways, influenced by the ionization method employed.

Decoding the Fragments: A Predictive Analysis of Mass Spectrometric Behavior

The choice of ionization technique is a critical first step in mass spectrometric analysis, fundamentally influencing the degree of fragmentation observed.[1][2] Electron Ionization (EI) is a "hard" technique that imparts significant energy, leading to extensive fragmentation, while Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecule, requiring tandem MS (MS/MS) to induce fragmentation.[1][2]

Electron Ionization (EI-MS): A Cascade of Fragments

Under EI conditions, the high energy electron beam will likely initiate a cascade of fragmentation events.[3] The molecular ion (M+) may be weak or even absent.[4][5]

Key Predicted Fragmentation Pathways under EI:

  • The Boc Group Fragmentation: The N-Boc group is notoriously labile under MS conditions.[6][7] We can anticipate several characteristic losses:

    • Loss of a tert-butyl radical (•C(CH₃)₃): This would result in an [M - 57]+ ion.

    • Loss of isobutylene (C₄H₈): A common McLafferty-type rearrangement can lead to the loss of isobutylene (56 Da), forming an intermediate carbamic acid that readily decarboxylates.[6][8][9] This often results in a prominent [M - 56]+ peak.

    • Loss of the entire Boc group (C₅H₉O₂): The loss of the entire Boc group (101 Da) is also a probable event.

    • Formation of the tert-butyl cation (m/z 57): A stable tert-butyl cation is often observed as a base peak in the spectra of Boc-protected compounds.[7]

  • Piperidine Ring Fragmentation: The piperidine ring itself is prone to fragmentation, primarily through α-cleavage.[4][5][10]

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway for cyclic amines.[4][10] This can result in the loss of the iodomethyl group or other ring fragments, leading to the formation of stable iminium ions.

  • Iodomethyl Group Fragmentation: The carbon-iodine bond is the weakest in the molecule and susceptible to cleavage.[11]

    • Loss of an iodine radical (•I): This would lead to an [M - 127]+ ion.

    • Formation of an iodine cation (I+): A peak at m/z 127 may be observed, although it is generally less abundant as the charge is preferentially retained by the organic fragment.[11]

    • Loss of iodomethane (CH₃I): Rearrangement and loss of iodomethane (142 Da) is another possibility.

The following diagram illustrates the predicted EI fragmentation pathways:

EI_Fragmentation M N-Boc-2-iodomethylpiperidine (M+) M_minus_57 [M - 57]+ M->M_minus_57 - •C(CH₃)₃ M_minus_56 [M - 56]+ M->M_minus_56 - C₄H₈ (McLafferty) M_minus_101 [M - 101]+ M->M_minus_101 - C₅H₉O₂ M_minus_127 [M - 127]+ M->M_minus_127 - •I m_z_57 m/z 57 (tert-butyl cation) M->m_z_57 Iminium_ion Iminium Ion M->Iminium_ion α-cleavage ESI_MSMS_Fragmentation MH [M+H]+ MH_minus_56 [M+H - 56]+ MH->MH_minus_56 - C₄H₈ MH_minus_74 [M+H - 74]+ MH->MH_minus_74 - C₄H₁₀O MH_minus_100 [M+H - 100]+ MH_minus_56->MH_minus_100 - CO₂ Further_Frag Further Fragmentation (α-cleavage, loss of I) MH_minus_100->Further_Frag

Caption: Predicted ESI-MS/MS fragmentation of N-Boc-2-iodomethylpiperidine.

A Broader Perspective: Comparison with Alternative Analytical Methods

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. The following table provides a comparison of mass spectrometry with other common analytical methods for the characterization of N-Boc-2-iodomethylpiperidine.

Analytical Technique Strengths Weaknesses Information Provided
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation data for structural elucidation. Isomeric differentiation can be challenging, may require derivatization for some compounds.Molecular formula (with high-resolution MS), structural motifs from fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Unambiguous structure determination.Lower sensitivity compared to MS, requires larger sample amounts.1H and 13C chemical shifts, coupling constants, and 2D correlations reveal the complete molecular structure.
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule. [12]Does not provide information about the overall molecular structure or connectivity.Characteristic absorptions for C=O (carbamate), C-N, and C-H bonds.
Elemental Analysis Determines the elemental composition of a pure sample.Requires a pure sample, does not provide structural information.Percentage of C, H, N, and I, which can be used to determine the empirical formula.

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Dissolution: Dissolve a small amount of N-Boc-2-iodomethylpiperidine (approximately 1 mg) in 1 mL of a suitable solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL. For direct infusion, a concentration of 1-5 µg/mL is often sufficient. For LC-MS analysis, the concentration may need to be optimized based on the column and instrument sensitivity.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before introduction into the mass spectrometer.

Mass Spectrometry Analysis
  • For ESI-MS/MS:

    • Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom. [10] 2. Full Scan (MS1): Acquire a full scan to identify the protonated molecular ion [M+H]+.

    • Product Ion Scan (MS2): Select the [M+H]+ ion as the precursor and perform a product ion scan to obtain the fragmentation pattern.

    • Collision Energy Optimization: Vary the collision energy to control the extent of fragmentation and obtain a rich spectrum of fragment ions.

  • For EI-MS (typically via GC-MS):

    • GC Separation: Utilize a suitable capillary column (e.g., HP-5MS) to separate the analyte.

    • Ionization Energy: A standard electron energy of 70 eV is typically used. [12] 3. Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Conclusion

The mass spectrometric fragmentation of N-Boc-2-iodomethylpiperidine is a predictable process governed by the established chemistries of its constituent functional groups. The labile N-Boc group is expected to be the primary site of initial fragmentation, followed by characteristic cleavages of the piperidine ring and the iodomethyl side chain. While mass spectrometry provides invaluable information regarding molecular weight and structural motifs, a definitive structural elucidation is best achieved through a combination of analytical techniques, with NMR spectroscopy playing a crucial role in establishing atomic connectivity. This guide provides a foundational framework for researchers to anticipate, interpret, and leverage the mass spectrometric behavior of this and similar molecules in their scientific endeavors.

References

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass spectrometry of organic compounds. IB Colourful Solutions in Chemistry. [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Mass Spectrometry: Fragmentation. University of Massachusetts Lowell. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. National Institutes of Health. [Link]

Sources

Comparative Reactivity Guide: N-Boc-2-iodomethyl vs. N-Boc-2-bromomethyl Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of N-Boc-2-iodomethyl vs. N-Boc-2-bromomethyl Piperidine Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of functionalized piperidines—a privileged scaffold in drug discovery—the choice between N-Boc-2-bromomethyl piperidine (1) and N-Boc-2-iodomethyl piperidine (2) is a trade-off between stability and reactivity .

  • The Bromide (1): The industry-standard "shelf" reagent. It is stable, commercially available, and cost-effective but suffers from sluggish kinetics in nucleophilic substitutions (

    
    ) due to significant steric hindrance at the 2-position.
    
  • The Iodide (2): The "activated" intermediate. It offers superior leaving group ability (

    
     HI 
    
    
    
    -10), accelerating reaction rates by orders of magnitude. However, it is light-sensitive, expensive to isolate, and prone to degradation.

Key Recommendation: Use the bromide for routine reactions with strong nucleophiles (e.g., thiols, azides). For sterically demanding couplings or weak nucleophiles, generate the iodide in situ via Finkelstein activation rather than isolating it.

Mechanistic Analysis & Reactivity Profile

The Steric Challenge (Beta-Branching)

Both compounds feature a primary alkyl halide, which typically undergoes facile


 reactions. However, the adjacent piperidine ring imposes a neopentyl-like  steric environment. The bulky tert-butyl carbamate (Boc) group at the nitrogen atom creates A(1,3) strain, forcing the 2-substituent into an axial or pseudo-axial conformation to minimize steric clash.

This conformation shields the backside of the carbon-halogen bond, significantly retarding the approach of incoming nucleophiles.

  • Bromide: The C-Br bond is shorter (1.94 Å) and stronger (

    
     285 kJ/mol), making the transition state energy barrier prohibitively high for hindered nucleophiles.
    
  • Iodide: The C-I bond is longer (2.14 Å) and weaker (

    
     218 kJ/mol). The iodide is also a "softer" leaving group, stabilizing the transition state and permitting substitution under milder conditions.
    
Comparative Data Matrix
FeatureN-Boc-2-bromomethyl piperidineN-Boc-2-iodomethyl piperidine
CAS Number 889942-58-91196154-26-3
Leaving Group Ability Good (

HBr = -9)
Excellent (

HI = -10)
C-X Bond Energy ~285 kJ/mol~218 kJ/mol

Relative Rate
1 (Baseline)~100–1000x Faster
Shelf Stability High (Months at 4°C)Low (Weeks; Light Sensitive)
Primary Utility Starting MaterialReactive Intermediate
Cost ModerateHigh (or Custom Synthesis)

Decision Framework & Visualizations

Reactivity Landscape

The following diagram illustrates the decision logic for selecting the appropriate reagent based on the nucleophile and reaction conditions.

Reactivity_Landscape Start Target: 2-Functionalized Piperidine Bromide Start with N-Boc-2-bromomethyl (Stable) Start->Bromide Nucleophile Evaluate Nucleophile Strength Bromide->Nucleophile Strong Strong Nucleophile (RS-, N3-, CN-) Nucleophile->Strong Weak Weak/Bulky Nucleophile (RNH2, RO-, Carbon nucleophiles) Nucleophile->Weak Direct Direct Substitution (Solvent: DMF/ACN, Heat) Strong->Direct Sufficient Rate Finkelstein Finkelstein Activation (Add 10-50 mol% KI) Weak->Finkelstein Requires Activation Product Product Yield > 80% Direct->Product Iodide_Route Isolate Iodide (Rare) (Only if Finkelstein fails) Finkelstein->Iodide_Route If side reactions occur Finkelstein->Product In-situ I- formation

Caption: Decision tree for selecting direct substitution vs. iodide activation based on nucleophile strength.

Experimental Protocols

Protocol A: Finkelstein-Assisted Substitution (Recommended)

This protocol generates the reactive iodide in situ, combining the stability of the bromide with the reactivity of the iodide.

Scope: Reaction with secondary amines or hindered phenols.

  • Setup: To a flame-dried flask, add N-Boc-2-bromomethyl piperidine (1.0 equiv) and Potassium Iodide (KI) (0.2 – 1.0 equiv).

    • Note: Use stoichiometric KI (1.0 equiv) for maximum rate acceleration; catalytic (0.2 equiv) is sufficient for less hindered cases.

  • Solvent: Dissolve in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

    • Why? MeCN is polar aprotic but does not solvate anions as strongly as DMF, often allowing for cleaner Finkelstein exchange.

  • Nucleophile: Add the nucleophile (1.2 – 1.5 equiv) and a base (e.g.,

    
     or 
    
    
    
    , 2.0 equiv).
  • Reaction: Heat to 60–80 °C under

    
     atmosphere. Monitor by TLC/LCMS.
    
    • Observation: You may see the transient formation of the iodide intermediate (often a slightly different Rf) before product conversion.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove any free iodine), then water and brine.
    
Protocol B: Synthesis of N-Boc-2-iodomethyl piperidine (Isolation)

If the bromide is unreactive or if a clean starting material is required for sensitive organometallic steps (e.g., Lithium-Halogen exchange).

  • Reagents: Dissolve N-Boc-2-bromomethyl piperidine (1.0 equiv) in acetone (0.5 M).

  • Exchange: Add Sodium Iodide (NaI) (5.0 equiv).

  • Reflux: Heat the mixture to reflux for 12–24 hours. The driving force is the precipitation of NaBr (insoluble in acetone).

  • Filtration: Cool to RT, filter off the white NaBr solid.

  • Purification: Concentrate the filtrate. Dissolve the residue in

    
    , wash with 
    
    
    
    (aq) to remove yellow iodine color. Dry over
    
    
    and concentrate.
    • Storage: Store the resulting oil at -20 °C protected from light (wrap vial in foil). Copper wire can be added to stabilize.

Critical Stability & Safety Factors

The Aziridinium Risk

While N-Boc groups generally suppress nucleophilic attack by the ring nitrogen, high temperatures (>100 °C) or Lewis acidic conditions can trigger the loss of the Boc group or internal displacement.

  • Mechanism: If the Boc group is cleaved or compromised, the free amine will immediately displace the adjacent halide to form a bicyclic aziridinium ion .

  • Consequence: This intermediate is highly reactive and will open indiscriminately, leading to a mixture of ring-expanded (azepane) and original piperidine products. Always maintain basic buffering (e.g.,

    
    ) to prevent acid-catalyzed Boc loss. 
    
Lithium-Halogen Exchange

For organometallic chemistry (e.g., generating the lithiated species for coupling):

  • Use the Iodide:

    
    -BuLi exchange with alkyl iodides is extremely fast and clean at -78 °C.
    
  • Avoid the Bromide: Exchange is slower and competes with deprotonation alpha to the nitrogen (Boc-directed lithiation), leading to complex mixtures.

Mechanism_Comparison cluster_0 Bromide Pathway (Slow) cluster_1 Iodide Pathway (Fast) Br_SM N-Boc-CH2-Br TS_Br High Energy TS (Steric Clash) Br_SM->TS_Br Slow Prod_Br Product TS_Br->Prod_Br I_SM N-Boc-CH2-I TS_I Lower Energy TS (Longer Bond) I_SM->TS_I Fast Prod_I Product TS_I->Prod_I

Caption: Kinetic comparison showing the lower activation energy barrier for the iodide pathway.

References

  • Finkelstein Reaction Principles: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (General reactivity of alkyl halides).

  • Piperidine Synthesis Review: "Recent Advances in the Synthesis of Piperidine Derivatives." Molecules, 2023.[2][3]

  • N-Boc Lithiation Dynamics: Coldham, I., et al. "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society, 2005.

  • Aziridinium Ion Formation: "Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening." Journal of Visualized Experiments, 2018.

  • Commercial Availability Data: CAS 889942-58-9 (Bromide) and CAS 1196154-26-3 (Iodide) accessed via SciFinder/Chemical Suppliers.

Sources

Spectroscopic Validation of N-Boc-2-iodomethylpiperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

N-Boc-2-iodomethylpiperidine is a critical chiral building block in the synthesis of peptidomimetics and functionalized piperidines. Its value lies in the iodomethyl handle—a highly reactive electrophile suitable for alkylation reactions—paired with the Boc (tert-butyloxycarbonyl) protecting group, which masks the secondary amine.

For researchers, the primary challenge is not just synthesizing the molecule, but rapidly validating the transformation of the precursor alcohol (N-Boc-2-hydroxymethylpiperidine) to the iodide without deprotecting the acid-sensitive Boc group.

While NMR (


H, 

C) is definitive, it is slow and resource-intensive for routine reaction monitoring. Infrared (IR) Spectroscopy offers a rapid, non-destructive alternative.[1] This guide compares the spectral signature of the target iodide against its precursors and analogues, establishing a self-validating protocol for synthesis monitoring.

Comparative Spectral Analysis

The following table contrasts the target product with its immediate precursor (Alcohol) and the common intermediate (Mesylate), as well as a halogen alternative (Bromide).

Table 1: Functional Group Tracking via IR Spectroscopy[2][3][4]
Functional GroupPrecursor (Alcohol)Intermediate (Mesylate)Target Product (Iodide)Alternative (Bromide)
O-H Stretch 3350–3450 cm⁻¹ (Broad, Strong)AbsentAbsent (Critical Indicator)Absent
C=O Stretch (Boc) 1685–1695 cm⁻¹ (Strong)1690–1700 cm⁻¹1690–1695 cm⁻¹ (Strong)~1690 cm⁻¹
S=O Stretch Absent1350 & 1175 cm⁻¹ (Sym/Asym)AbsentAbsent
C-X Stretch N/AN/A500–600 cm⁻¹ (Weak/Far IR)*600–700 cm⁻¹
C-H (sp³) 2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2950 cm⁻¹ 2850–2950 cm⁻¹

*Note: The C-I stretch often falls near the detection limit of standard Diamond/ZnSe ATR crystals (cutoff ~525 cm⁻¹). Validation relies primarily on the disappearance of OH/Mesylate peaks.

Deep Dive: Interpreting the Critical Regions

A. The "Boc Integrity" Check (1690 cm⁻¹)

The Boc group is acid-labile. If your iodination conditions (e.g., HI generation in situ) are too acidic, you will lose the Boc group.

  • Success: A strong, sharp peak remains at 1690 cm⁻¹ (urethane carbonyl).

  • Failure: Loss of the 1690 cm⁻¹ peak and appearance of a broad ammonium band (~2500–3000 cm⁻¹) indicates deprotection (formation of the amine salt).

B. The Reaction Progress Indicator (3400 cm⁻¹ & 1175 cm⁻¹)

Since the C-I bond is difficult to see directly, we use negative evidence :

  • Alcohol

    
     Iodide:  Complete disappearance of the broad O-H band at 3400 cm⁻¹.
    
  • Mesylate

    
     Iodide:  Complete disappearance of the sharp sulfonate bands at 1350/1175 cm⁻¹.
    
C. The Halide Fingerprint (500–600 cm⁻¹)

The C-I bond is weaker and longer than C-Br or C-Cl, shifting its vibrational frequency into the Far-IR.

  • Iodide: ~500–600 cm⁻¹.

  • Bromide: ~600–700 cm⁻¹.

  • Chloride: ~700–800 cm⁻¹.[2][3]

  • Operational Insight: If using a standard Diamond ATR, you may only see the "shoulder" of the C-I stretch. Do not treat the absence of a strong peak here as a failed reaction if the O-H peak is also gone.

Visualizing the Validation Workflow

The following diagrams illustrate the synthesis pathway and the logical decision tree for spectral analysis.

Diagram 1: Synthesis Pathway & Spectral Checkpoints

SynthesisPath Alcohol Precursor: N-Boc-2-hydroxymethylpiperidine (Broad OH: 3400 cm⁻¹) Mesylate Intermediate: Mesylate Derivative (S=O: 1350/1175 cm⁻¹) Alcohol->Mesylate MsCl, Et3N (Activation) Iodide Target: N-Boc-2-iodomethylpiperidine (No OH, No S=O, C=O intact) Alcohol->Iodide APPEL REACTION (PPh3, I2, Imidazole) Mesylate->Iodide NaI, Acetone (Finkelstein)

Caption: Synthesis of N-Boc-2-iodomethylpiperidine via Finkelstein or Appel conditions, highlighting key spectral changes.

Diagram 2: IR Spectrum Decision Logic

DecisionTree Start Acquire IR Spectrum (ATR Method) CheckOH Is Broad Peak at 3300-3450 cm⁻¹ present? Start->CheckOH CheckCO Is Sharp Peak at ~1690 cm⁻¹ present? CheckOH->CheckCO No Result_Start Starting Material (Incomplete Reaction) CheckOH->Result_Start Yes CheckSO Are Sharp Peaks at 1350/1175 cm⁻¹ present? CheckCO->CheckSO Yes Result_Deprot Boc Deprotected (Failed Synthesis) CheckCO->Result_Deprot No Result_Int Intermediate (Mesylate) CheckSO->Result_Int Yes Result_Success Target Iodide (High Probability) CheckSO->Result_Success No

Caption: Step-by-step logic for interpreting the IR spectrum to confirm product identity.

Experimental Protocol

This protocol describes the Finkelstein approach, which is preferred for its reliability and distinct spectral intermediates.

Phase 1: Synthesis (Mesylation & Iodination)
  • Activation: Dissolve N-Boc-2-hydroxymethylpiperidine (1.0 eq) in DCM. Add Et

    
    N (1.5 eq) and cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq). Stir 1h.
    
    • Checkpoint: Aliquot

      
       IR.[1][4][5][6] Look for loss of OH (3400) and appearance of S=O (1350/1175).
      
  • Displacement: Dissolve the crude mesylate in acetone. Add Sodium Iodide (NaI, 5.0 eq). Reflux for 4-12 hours.

    • Mechanism:[7][8] The solubility differential drives the reaction (NaCl/NaBr precipitates, NaI is soluble).

  • Workup: Filter off salts, concentrate, dissolve in Et

    
    O, wash with Na
    
    
    
    S
    
    
    O
    
    
    (to remove iodine color).
Phase 2: IR Measurement (ATR Method)[11]
  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean using isopropanol.

  • Background: Collect a background spectrum (air) to subtract atmospheric CO

    
     and H
    
    
    
    O.
  • Deposition: Place 1 drop of the neat oil (product) or a small amount of solid on the crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Analysis: Apply the logic from Diagram 2 .

Troubleshooting & Causality

ObservationDiagnosisRoot CauseCorrective Action
Peak at 3400 cm⁻¹ persists Unreacted AlcoholSteric hindrance of the Boc group prevents MsCl attack.Increase Et

N/MsCl equivalents or allow longer time at RT.
Peak at 1690 cm⁻¹ vanishes Boc CleavageAcidic conditions generated during reaction (e.g., HI formation).Add NaHCO

buffer to the reaction; ensure reagents are acid-free.
New peak at 1740 cm⁻¹ Ester FormationAcylation instead of alkylation (if using different reagents).Check reagent purity; ensure MsCl was used, not Acetyl Chloride.
Yellow color in product Free IodineOxidation of iodide by light/air.Wash organic layer with 10% Na

S

O

(thiosulfate).

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for IR group frequencies).
  • Sigma-Aldrich. (2024). N-Boc-2-hydroxymethylpiperidine Product Specification. Link

  • National Institute of Standards and Technology (NIST). (2024). Infrared Spectroscopy Data for Alkyl Iodides. NIST Chemistry WebBook. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for Finkelstein/Appel reactions).
  • Spectrabase. (2024). Spectrum of tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate. Wiley Science Solutions. Link

Sources

Safety Operating Guide

tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Disposal Profile

Subject: tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate Primary Hazard Class: Alkylating Agent / Halogenated Organic Immediate Action: Segregate from acidic waste streams. Protect from light.[1][2]

This guide defines the standard operating procedure (SOP) for the disposal of tert-butyl 2-(iodomethyl)piperidine-1-carboxylate. As a Senior Application Scientist, I must emphasize that this molecule presents a dual-hazard profile: the iodomethyl group acts as a potential alkylating agent and a source of free iodine (upon decomposition), while the Boc (tert-butoxycarbonyl) group presents a pressure-generation hazard if inadvertently mixed with acids.

Part 1: Chemical Characterization & Waste Classification

Effective disposal requires accurate characterization.[3] This compound must not be treated as generic organic waste due to its halogen content and acid sensitivity.

Physicochemical Hazard Profile
PropertyValue / CharacteristicOperational Implication
Molecular Formula

Contains Iodine (Halogenated).[3][4]
Functional Groups 1. Alkyl Iodide (

)2. Boc-Carbamate (

)
1.[5] Potential carcinogen/alkylator.2. Acid-labile (

generation).
Stability Light & Heat SensitiveDegradation releases free Iodine (

), turning waste purple/brown.
Reactivity Electrophilic (Alkylator)Reacts with nucleophiles (amines, thiols).
Incompatibility Strong Acids , Strong OxidizersCRITICAL: Contact with acid releases isobutylene and

gas, risking container rupture.
Regulatory Waste Classification (RCRA/EPA Framework)

In the United States (and harmonized global standards), this substance falls under specific disposal codes.

  • Primary Classification: Halogenated Organic Waste .

  • RCRA Implications: While not always explicitly "Listed" (F/K lists) as a raw reagent, it exhibits toxicity characteristics.

  • Incineration Requirement: Must be incinerated at high temperatures (>1100°C) with scrubber systems to capture acid gases (HI/NOx). Do not dispose of in standard non-halogenated solvent streams.

Part 2: Pre-Disposal Stabilization (The "Why" & "How")

Before moving the material to the central waste area, you must ensure it is stable.

1. Iodine Scavenging (If decomposition is visible): If the material or its solution has turned violet/brown, free iodine is present.

  • Action: Add a small amount of solid Sodium Thiosulfate (

    
    ) or wash the organic solution with 10% aqueous Sodium Thiosulfate until the color dissipates.
    
  • Why: Free iodine is corrosive and volatile; stabilizing it protects the waste container seals.

2. Acid Segregation:

  • Action: Ensure the pH of the waste mixture is Neutral (pH 6-8) or slightly Basic.[3]

  • Why: The Boc group cleaves in acid.[5][6] If you throw this compound into an acidic waste carboy, it will generate gas (

    
     + Isobutylene). In a tightly capped waste drum, this pressurization can cause an explosion.
    

Part 3: Disposal Protocols

Protocol A: Routine Laboratory Waste (Solid or Solution)

Use this for standard experimental byproducts.

  • Segregation: Obtain a waste container specifically labeled "Halogenated Organic Waste."

  • Solvent Compatibility: If dissolving solid waste, use Dichloromethane (DCM) or Ethyl Acetate. Avoid Acetone if strong alkali is present (aldol polymerization risk), though generally acceptable here.

  • Transfer:

    • Pour liquid waste through a funnel.

    • For solids, dissolve in a minimal amount of halogenated solvent before transfer, or place the solid jar directly into a wide-mouth solid waste drum if available.

  • Labeling: Tag the container with the full chemical name and check the "Halogenated" and "Toxic" hazard boxes.

  • Storage: Store in a cool, dark secondary container until pickup.

Protocol B: Spill Cleanup & Deactivation

Use this for accidental benchtop releases.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Containment: Cover the spill with an absorbent pad or vermiculite.

  • Deactivation (In-situ):

    • Prepare a solution of 10% Sodium Thiosulfate and 5% Sodium Carbonate in water.

    • Spray/dampen the absorbent material with this solution.

    • Mechanism:[2][4][5][7][8][9] Thiosulfate neutralizes free iodine; Carbonate ensures the area remains non-acidic to prevent Boc decomposition.

  • Collection: Scoop the absorbent into a heavy-duty hazardous waste bag.

  • Final Wash: Wipe the surface with Ethanol, followed by soap and water.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for handling this specific chemical, emphasizing the separation from acid streams.

DisposalWorkflow Start Waste: tert-Butyl 2-(iodomethyl) piperidine-1-carboxylate StateCheck State of Matter? Start->StateCheck Solid Solid Reagent StateCheck->Solid Liquid Solution/Reaction Mix StateCheck->Liquid FinalStream Halogenated Organic Waste (High Temp Incineration) Solid->FinalStream Dissolve in DCM or Solid Waste Drum ColorCheck Is it Purple/Brown? Liquid->ColorCheck TreatIodine Treat with Na2S2O3 (Sodium Thiosulfate) ColorCheck->TreatIodine Yes (Free Iodine) AcidCheck Is Waste Stream Acidic? ColorCheck->AcidCheck No TreatIodine->AcidCheck Neutralize Neutralize Acid First (Prevent Gas Evolution) AcidCheck->Neutralize Yes AcidCheck->FinalStream No Neutralize->FinalStream

Caption: Operational workflow for the disposal of Boc-protected alkyl iodides, highlighting the critical iodine quenching and acid-neutralization steps to prevent container pressurization.

Part 5: References & Authority[3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for Boc-group acid sensitivity and gas evolution).

  • Sigma-Aldrich. (2024). Safety Data Sheet: tert-Butyl 4-iodopiperidine-1-carboxylate (Analogous Hazard Profile).

Sources

Comprehensive Safety Protocol: Personal Protective Equipment for Handling tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for handling tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven experience to ensure the highest level of safety for researchers, scientists, and drug development professionals. The procedures outlined below are designed to be a self-validating system for minimizing risk and ensuring procedural integrity.

Hazard Assessment: Understanding the Risks

tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate is an organic compound featuring a Boc-protected piperidine ring and a primary alkyl iodide. The primary hazards stem from the functional groups:

  • Alkyl Iodide: Alkylating agents like this are often toxic and can be readily absorbed through the skin.[3] Methyl iodide, a related compound, is highly toxic if inhaled, ingested, or absorbed, with potential for severe acute and chronic health effects, including neurological damage.[3][4]

  • Piperidine Moiety: The core piperidine structure can be corrosive and toxic.[5]

  • GHS Classifications for Analogues: Similar structures are classified as causing skin irritation, serious eye damage, and respiratory irritation, and may cause an allergic skin reaction.[2][6]

Given these factors, exposure via inhalation, skin contact, and eye contact must be rigorously prevented.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure. The following table summarizes the required equipment.

Protection Type Specific Recommendations Rationale
Eye and Face Chemical splash goggles meeting ANSI Z87 or EU EN166 standards.[7][8] A full-face shield worn over goggles is mandatory when handling solutions or there is any risk of splashing.[1][4]Protects against splashes and airborne particles that can cause severe, potentially irreversible eye damage.[2] Goggles are preferred over safety glasses for a complete seal.[4]
Hand Protection For Splash Protection/Short-Term Contact: Double-gloving with disposable nitrile gloves (minimum 5-mil thickness). Change gloves immediately upon contact with the chemical.[9] For Prolonged Contact/Immersion: SilverShield™ or Butyl rubber gloves are required.[4][10] Neoprene and standard nitrile are NOT recommended for extended contact with alkyl iodides as they offer poor protection.[4][9]Alkyl iodides can permeate many common glove materials.[4] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. Butyl and SilverShield™ offer superior resistance to a wider range of hazardous chemicals, including alkylating agents.[10][11][12]
Body Protection A flame-resistant, chemical-resistant lab coat is mandatory.[3] For procedures with a higher risk of splashing or when handling larger quantities, a chemical-resistant apron (e.g., Tychem™) worn over the lab coat is required.[4] Long pants and closed-toe shoes must be worn at all times.[1]Protects skin and personal clothing from contamination.[1] A chemical-resistant apron provides an additional barrier against corrosive or easily absorbed chemicals.
Respiratory All handling of this compound, including weighing, transfers, and preparation of solutions, MUST be conducted in a certified chemical fume hood with a properly functioning exhaust system.[1][3]This is the primary engineering control to prevent inhalation of potentially toxic vapors or aerosols.[3] In the rare and unadvised event a fume hood is unavailable, a NIOSH-approved respirator with an organic vapor/iodine cartridge is necessary.[3][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for safety.

Step 1: Preparation and Pre-Handling Inspection
  • Area Preparation: Ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Cover the work surface with disposable absorbent bench paper.[1]

  • Safety Equipment Check: Confirm that a safety shower and eyewash station are accessible and operational.[13] Have a spill kit readily available.

  • PPE Donning: Put on all required PPE (inner gloves, lab coat, outer gloves, goggles) before retrieving the chemical from storage.

Step 2: Chemical Handling and Use
  • Transport: Transport the chemical container in a secondary, shatter-proof container.

  • Weighing and Transfer: Perform all weighing and transfers of the solid compound exclusively within the chemical fume hood to prevent inhalation of any dust or particles.[1]

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.

  • Vigilance: Continuously inspect gloves for any sign of contamination or degradation. If contact occurs, move hands away from the face, immediately remove and dispose of the outer glove, and then the inner glove, following proper removal techniques.[8] Wash hands thoroughly and don fresh gloves.

Step 3: Post-Handling and Storage
  • Decontamination: Wipe down any potentially contaminated surfaces within the fume hood.

  • Storage: Ensure the primary container is tightly sealed.[14][15] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][13]

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves.

The following diagram illustrates the mandatory workflow for handling this compound.

G Workflow: Handling tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Operation prep_area 1. Prepare Fume Hood & Verify Safety Equipment don_ppe 2. Don Full PPE (Double Gloves, Goggles, Coat) prep_area->don_ppe retrieve 3. Retrieve Chemical don_ppe->retrieve weigh 4. Weigh & Transfer Solid retrieve->weigh dissolve 5. Prepare Solution weigh->dissolve decon 6. Decontaminate Workspace dissolve->decon seal 7. Seal & Store Chemical decon->seal dispose 8. Dispose of Contaminated Waste seal->dispose doff_ppe 9. Doff PPE Correctly dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow from preparation to post-operation cleanup.

Emergency Procedures

Spills and Leaks
  • Small Spill: For a small spill contained within the fume hood, use a non-combustible absorbent material like sand, earth, or vermiculite.[14] Collect the material using non-sparking tools, place it in a suitable, sealed container for disposal, and decontaminate the area.[16]

  • Large Spill: Evacuate the immediate area and alert safety personnel. Prevent the spill from entering drains.[8][14] Emergency responders must wear full protective clothing, including respiratory protection.[4]

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area with soap and plenty of water for at least 15 minutes.[8][13] Seek immediate medical attention.[17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][18] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[16] Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[16]

Disposal Plan

All materials contaminated with tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate, including excess chemical, absorbent materials from spills, and disposable PPE, must be treated as hazardous waste.

  • Containment: Place waste in a suitable, clearly labeled, and sealed container.[8]

  • Disposal: Disposal must be conducted through a licensed professional waste disposal service.[7][14] Do not pour waste down the drain.[14] All local, state, and federal environmental regulations must be strictly followed.[14]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle tert-Butyl 2-(iodomethyl)piperidine-1-carboxylate, ensuring both personal safety and the integrity of their work.

References

  • Calibre Chemicals. Safety and Handling of Methyl Iodide in the Laboratory.
  • Deepwater Chemicals, Inc. 160.04, Methyl Iodide, Iodomethane.
  • Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate.
  • AK Scientific, Inc. Iodoacetamide - Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate.
  • Angene Chemical. Safety Data Sheet: tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. Safety Data Sheet: tert-Butyl 4-iodopiperidine-1-carboxylate.
  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet.
  • TCI Chemicals. SAFETY DATA SHEET: 1-(tert-Butoxycarbonyl)piperazine.
  • PubChem. tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Amino-1-Boc-piperidine.
  • UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate - Safety Data Sheet.
  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.
  • OSHA. OSHA Glove Selection Chart.
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
  • Lalashoes.gr. Guide To Nitrile Chemical Resistance | Glove Compatibility Chart.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate.
  • BASF. Safety data sheet.
  • PubChem. tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate.
  • TCI Chemicals. SAFETY DATA SHEET: tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate.
  • AK Scientific, Inc. tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.